(S,R,S)-AHPC-C7-amine dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKLPVPQZCGGL-SGROTYDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C7-amine Dihydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) , also known as VH032-C7-amine dihydrochloride , is a synthetic E3 ligase ligand-linker conjugate crucial in the development of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical structure, a detailed synthesis pathway with experimental protocols, and its mechanism of action within the ubiquitin-proteasome system.
Chemical Structure and Properties
(S,R,S)-AHPC-C7-amine dihydrochloride is a chiral amine featuring a specific stereochemistry that is critical for its biological activity. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a seven-carbon alkyl linker with a terminal amine group. This terminal amine serves as a conjugation point for a ligand that binds to a target protein of interest, forming a heterobifunctional PROTAC molecule.
The IUPAC name for the free base is (2S,4R)-1-[(2S)-2-(8-aminooctanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide.
| Property | Value |
| Molecular Formula | C₃₀H₄₇Cl₂N₅O₄S |
| Molecular Weight | 644.7 g/mol |
| Alternative Names | VH032-C7-amine dihydrochloride |
| CAS Number | 2415256-17-4 |
| Purity | ≥95% (HPLC)[1] |
Synthesis Pathway
The synthesis of (S,R,S)-AHPC-C7-amine involves a multi-step process. A feasible and scalable column chromatography-free synthesis has been developed, enabling the production of multi-gram quantities of the hydrochloride salt with high purity.[2] The retro-synthetic analysis breaks down the molecule into four key building blocks: a leucine (B10760876) derivative, a proline derivative, a benzylamine (B48309) moiety, and a thiazole (B1198619) component.[2]
An alternative five-step unified route for the preparation of the core VHL ligand (VH032) has also been reported with an overall yield of 56%.[3]
Experimental Protocol: Multi-Gram Scale Synthesis of VH032 Amine Hydrochloride[2]
This process describes a column chromatography-free synthesis yielding 42.5 g of VH032 amine hydrochloride with 97% purity.[2] The synthesis involves the sequential coupling of the four building blocks. A key aspect of this optimized process is the avoidance of column chromatography, which is often a bottleneck in scaling up chemical syntheses. The purification of intermediates and the final product is achieved through techniques such as extraction and crystallization.
Detailed step-by-step procedures, including reagents, solvents, reaction times, and temperatures, are outlined in the work by Li and co-workers.[2] The quality of the synthesized VH032 amine was demonstrated to be comparable to commercially available sources by incorporating it into a PROTAC (MZ1-S) and showing equivalent biological activity in degrading the target protein BRD4 and inhibiting cancer cell survival.[2]
Mechanism of Action: PROTAC-Mediated Protein Degradation
(S,R,S)-AHPC-C7-amine serves as a critical component of PROTACs, which are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[4]
The mechanism involves the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, containing the (S,R,S)-AHPC-C7-amine moiety, simultaneously binds to the VHL E3 ubiquitin ligase and a target protein of interest (POI), forming a ternary complex (POI-PROTAC-VHL).[4]
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein. The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein, resulting in a poly-ubiquitin chain.[4]
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "recycling center." The proteasome unfolds and degrades the tagged protein into smaller peptides.[4]
-
PROTAC Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.
Conclusion
This compound is a vital tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure and the development of efficient, scalable synthesis routes have made it a readily accessible building block for the creation of novel PROTACs. Understanding its chemical properties, synthesis, and mechanism of action is fundamental for researchers and scientists working to develop next-generation therapeutics for a wide range of diseases.
References
- 1. VH 032 amide-alkylC7-amine | | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
(S,R,S)-AHPC-C7-amine dihydrochloride: A Technical Guide to its Role in Targeted Protein Degradation
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) , also known by its synonym VH032-C7-amine, is a synthesized E3 ligase ligand-linker conjugate. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] This technical guide provides an in-depth overview of its discovery, mechanism of action, and application in the development of targeted protein degraders, with a focus on its use in creating degraders for the Estrogen-related Receptor α (ERRα).[3][4]
Discovery and Development
The development of (S,R,S)-AHPC-C7-amine dihydrochloride is rooted in the broader discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5] The VHL protein is a key component of the ubiquitin-proteasome system, responsible for marking proteins for degradation.[5] The (S,R,S)-AHPC moiety of the molecule is a high-affinity ligand for VHL, derived from the parent ligand VH032.[3][6] The "C7-amine" portion refers to a seven-carbon alkyl linker terminating in a primary amine. This amine group provides a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest, thus forming a heterobifunctional PROTAC.[3]
Mechanism of Action: Orchestrating Protein Degradation
The primary function of this compound is to serve as the VHL-recruiting component of a PROTAC. The mechanism of action for a PROTAC synthesized using this building block can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, through its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase complex, forming a POI-PROTAC-VHL ternary complex.[7]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7]
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein degradation.[7]
This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Signaling Pathway
The signaling pathway initiated by a PROTAC incorporating (S,R,S)-AHPC-C7-amine is a hijacking of the native ubiquitin-proteasome system. The following diagram illustrates this process.
Caption: PROTAC-mediated protein degradation pathway.
Application in ERRα Degradation
A key application of VHL-based PROTACs is the targeted degradation of Estrogen-related Receptor α (ERRα), a protein implicated in various cancers.[3][4] Research by Peng et al. (2019) demonstrated the successful design and synthesis of potent ERRα degraders using a VHL ligand.[3] While this study did not use the exact C7-amine linker, it provides valuable quantitative data for a series of PROTACs with varying linker lengths, highlighting the importance of linker optimization.
Quantitative Data for ERRα Degraders
The following table summarizes the degradation data for a series of ERRα-targeting PROTACs from Peng et al. (2019).[3] Compound 6c , with a 4-carbon linker, was identified as a highly potent degrader.
| Compound | Linker Length (atoms) | D30 nM (%) | D100 nM (%) |
| 6a | 2 | 28 | 58 |
| 6b | 3 | 50 | 85 |
| 6c | 4 | 83 | 96 |
Dx nM represents the percentage of ERRα degradation at a given concentration.
Experimental Protocols
The development and characterization of PROTACs require a suite of biochemical and cellular assays. The following sections detail the general protocols for key experiments.
Synthesis of (S,R,S)-AHPC-C7-amine based PROTACs
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction.
Caption: General workflow for PROTAC synthesis.
Detailed Protocol:
-
Reagent Preparation: Dissolve the protein of interest (POI) ligand containing a carboxylic acid functional group in an anhydrous aprotic solvent such as DMF.
-
Activation: Add an amide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add this compound to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for several hours, monitoring the progress by LC-MS.
-
Purification: Upon completion, purify the crude product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using HRMS and NMR.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Western blotting is the standard method to quantify the degradation of a target protein in cells.
Caption: Workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay for VHL Binding
FP assays are used to determine the binding affinity of the VHL ligand component of the PROTAC to the VHL protein complex.
Caption: Workflow for Fluorescence Polarization assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified VHL protein complex (VCB), a fluorescently labeled tracer that binds to VHL (e.g., a fluorescently labeled HIF-1α peptide), and the test compound (PROTAC or VHL ligand) in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the VHL protein and the fluorescent tracer at fixed concentrations.
-
Competition: Add a serial dilution of the test compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound. The data is fitted to a competitive binding model to calculate the IC50, which can be converted to a binding affinity constant (Kd).
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized amine linker allows for the straightforward conjugation to a wide variety of target protein ligands, facilitating the rapid development of novel protein degraders. The well-established mechanism of action of VHL-based PROTACs, coupled with robust experimental protocols for their evaluation, makes this building block a cornerstone in the field of targeted protein degradation. The successful application in developing potent ERRα degraders underscores its potential for creating novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanomicronspheres.com [nanomicronspheres.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-C7-amine Dihydrochloride as a VHL Ligand: A Technical Guide to its Mechanism of Action in PROTACs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of (S,R,S)-AHPC-C7-amine dihydrochloride (B599025) as a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. Primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical component for inducing the targeted degradation of pathogenic proteins. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
(S,R,S)-AHPC-C7-amine is a derivative of the well-characterized VHL ligand, VH032. Its specific stereochemistry—(S,R,S)—is crucial for high-affinity and selective binding to the substrate recognition pocket of the VHL E3 ligase. In the context of a PROTAC, (S,R,S)-AHPC-C7-amine acts as the VHL-recruiting moiety. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC-C7-amine for VHL), and a linker that connects the two.
The primary function of the (S,R,S)-AHPC-C7-amine component is to tether the entire PROTAC molecule to the VHL E3 ligase complex. This action brings the target protein into close proximity with the E3 ligase, an event that does not naturally occur. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized as a substrate for degradation by the 26S proteasome, leading to its destruction and the subsequent recycling of the PROTAC molecule.[1]
The formation of a stable and productive ternary complex, consisting of the VHL E3 ligase, the PROTAC, and the target protein, is the critical initiating step for the subsequent polyubiquitination and proteasomal degradation of the target.[2] The efficiency of this process is highly dependent on the properties of the VHL ligand and the linker connecting it to the target protein ligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for characterizing a PROTAC utilizing (S,R,S)-AHPC-C7-amine.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its binding affinities to the target protein and the E3 ligase, as well as its ability to induce degradation of the target protein in a cellular context. The following tables summarize key quantitative data for a PROTAC utilizing a derivative of (S,R,S)-AHPC-C7-amine to degrade the Estrogen-related Receptor α (ERRα), referred to as PROTAC ERRα Degrader-3 (compound 6c).[1][3][4]
Table 1: Cellular Degradation Potency and Efficacy
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC ERRα Degrader-3 (6c) | ERRα | MDA-MB-231 | ~3.0 nM (at 4h) | >80% (at 30 nM) | [3] |
| PROTAC_ERRα | ERRα | MCF-7 | 100 nM | >80% | [3] |
Table 2: In Vitro Activity
| PROTAC Name | Assay Type | Description | IC50 | Reference |
| PROTAC ERRα Degrader-3 (6c) | TR-FRET | Inhibition of ERRα and PGC-1α peptide interaction | 12.67 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of PROTACs utilizing (S,R,S)-AHPC-C7-amine.
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (for dose-response) or a fixed concentration for various time points (for time-course). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Fluorescence Polarization (FP) for VHL Binding
This competitive binding assay measures the affinity of the VHL ligand portion of the PROTAC for the VHL E3 ligase complex.
Materials:
-
Purified VHL-Elongin B-Elongin C (VCB) complex
-
Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)
-
Assay buffer
-
(S,R,S)-AHPC-C7-amine based PROTAC or ligand
-
384-well black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound (PROTAC or VHL ligand).
-
Prepare a solution of VCB complex and the fluorescent probe in assay buffer.
-
-
Assay Plate Setup:
-
Add a constant concentration of VCB and the fluorescent probe to each well.
-
Add the serially diluted test compound or a reference VHL ligand.
-
Include controls for no-ligand (maximum polarization) and no-VCB (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate to reach binding equilibrium.
-
Measure fluorescence polarization using the microplate reader.
-
-
Data Analysis:
-
Plot the change in polarization against the ligand concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified VCB complex
-
Purified target protein (POI)
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer.
-
Accurately determine the concentrations of all components.
-
-
Binary Titrations:
-
To measure PROTAC-VHL binding, titrate the PROTAC into the VCB solution in the ITC cell.
-
To measure PROTAC-POI binding, titrate the PROTAC into the POI solution.
-
-
Ternary Complex Titration:
-
To assess ternary complex formation, titrate the POI into a solution of the pre-formed VCB-PROTAC complex, or vice-versa.
-
-
Data Analysis:
-
Integrate the heat changes from each injection.
-
Fit the data to an appropriate binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). Cooperativity of ternary complex formation can also be calculated.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC ERRα Degrader-3 | PROTACs | 2306388-65-6 | Invivochem [invivochem.com]
A Technical Guide to the Physicochemical Properties of (S,R,S)-AHPC-C7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025), also identified as VH032-C7-amine dihydrochloride, is a key synthetic molecule in the field of targeted protein degradation.[1][2][3] It functions as a ligand-linker conjugate for an E3 ubiquitin ligase, specifically incorporating a ligand for the von Hippel-Lindau (VHL) protein.[1][4] This compound is integral to the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules engineered to recruit specific proteins for degradation via the ubiquitin-proteasome system.[1] (S,R,S)-AHPC-C7-amine dihydrochloride is notably used in the creation of PROTACs targeting the estrogen-related receptor α (ERRα).[2][4][5]
This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for its characterization, and illustrates its mechanism of action in the context of PROTAC technology.
Physicochemical Data
The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical chemistry to improve physicochemical properties such as melting point, crystallinity, and aqueous solubility.[6] The dihydrochloride salt form of (S,R,S)-AHPC-C7-amine suggests it contains at least two basic amine functionalities.
General Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Alternate Names | VH032-C7-amine dihydrochloride | [1][7] |
| Molecular Formula | C₃₀H₄₇Cl₂N₅O₄S | [1] |
| Molecular Weight | 644.7 g/mol | [1] |
| CAS Number | 2415256-17-4 | [1] |
Quality Control Specifications
Quality control criteria are crucial for ensuring the purity and identity of research compounds. For this specific molecule, typical specifications include:
| Parameter | Specification | Method | Reference |
| Purity | ≥95% | HPLC | [1] |
| Enantiomeric Purity | ≤2% of the (S,S,S) enantiomer | Chiral HPLC | [1] |
| Water Content | ≤5% | Karl Fischer | [1] |
Mechanism of Action: PROTAC Pathway
(S,R,S)-AHPC-C7-amine serves as a critical component of a PROTAC, acting as the VHL E3 ligase recruiter. The PROTAC molecule forms a ternary complex between the target protein (e.g., ERRα) and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
References
- 1. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-C7-amine | TargetMol [targetmol.com]
- 4. (S,R,S)-AHPC-C7-amine|CAS 2306389-04-6|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-C7-amine Dihydrochloride: A Technical Guide to Solubility, Stability, and Application in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) , also known as VH032-C7-amine dihydrochloride, is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, connected to a seven-carbon alkyl linker terminating in an amine group. This bifunctional molecule is a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific target proteins.[1]
This technical guide provides a comprehensive overview of the available solubility and stability data for (S,R,S)-AHPC-C7-amine dihydrochloride, alongside detailed experimental protocols relevant to its application in PROTAC research.
Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, empirical observations and formulation guidelines from suppliers and related research provide valuable insights.
It is generally noted that the compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] The physicochemical properties of many VHL-based PROTACs, which are often large molecules, can present challenges in achieving high aqueous solubility.[3] Consequently, for in vivo applications, formulation strategies are often employed to enhance bioavailability.[3]
An example of a formulation vehicle for in vivo studies includes a combination of DMSO, PEG300, Tween 80, and saline or PBS. While not a measure of intrinsic solubility, a working solution concentration of 2 mg/mL has been cited in the context of a 10 mg/kg dosage calculation.
| Solvent/System | Solubility | Notes |
| DMSO | Soluble[2] | Quantitative limit not specified. |
| Aqueous Buffers | Likely low | PROTACs often exhibit poor aqueous solubility.[3] |
| In Vivo Formulations | Formulation-dependent | Excipients are typically required to improve solubility and bioavailability for in vivo use.[3] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on information provided by various suppliers.
| Form | Storage Condition | Shelf Life |
| Solid (Powder) | Dry, dark at -20°C | Up to 3 years[4] |
| In Solvent | -80°C | Up to 1 year[4] |
| Stock Solution | 0 - 4°C | Up to 1 month[2] |
| -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
It is recommended to store the compound sealed and protected from moisture and light. For stock solutions, it is advisable to aliquot to avoid repeated freeze-thaw cycles.
Mechanism of Action in PROTACs
(S,R,S)-AHPC-C7-amine serves as the VHL-recruiting component of a PROTAC. The PROTAC molecule forms a ternary complex with the target protein of interest (POI) and the VHL E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Experimental Protocols
The following are generalized protocols relevant to the evaluation of PROTACs constructed using (S,R,S)-AHPC-C7-amine.
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
His-tagged POI
-
GST-tagged VBC (VHL, Elongin B, Elongin C) complex
-
(S,R,S)-AHPC-C7-amine-based PROTAC
-
Anti-His-Europium Cryptate antibody
-
Anti-GST-d2 antibody
-
Assay buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the PROTAC compound.
-
In a 384-well plate, add the PROTAC dilutions.
-
Add the His-tagged POI and GST-tagged VBC complex to the wells at optimized final concentrations.
-
Incubate the plate at room temperature for 60 minutes.
-
Add the Anti-His-Eu Cryptate and Anti-GST-d2 antibodies to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (Europium) and 665 nm (d2) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.[5]
Western Blot for Protein Degradation
This method is used to measure the reduction in the levels of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line of interest
-
(S,R,S)-AHPC-C7-amine-based PROTAC
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
References
Spectroscopic and Synthetic Elucidation of (S,R,S)-AHPC-C7-amine dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025), also recognized in the field as VH032-C7-amine, is a key bifunctional molecule in the development of Proteolysis-Targeting Chimeras (PROTACs). As an E3 ligase ligand-linker conjugate, it incorporates the (S,R,S)-AHPC moiety, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, connected to a seven-carbon alkyl linker terminating in a primary amine. This terminal amine provides a versatile conjugation point for the attachment of a target protein ligand, enabling the creation of PROTACs designed to induce the degradation of specific proteins of interest, such as the estrogen-related receptor α (ERRα). This guide provides a detailed overview of the spectroscopic data, synthesis, and biological context of (S,R,S)-AHPC-C7-amine dihydrochloride.
Spectroscopic Data
Precise spectroscopic characterization is fundamental to confirming the identity, purity, and structure of synthetic molecules like this compound. The following tables summarize the available nuclear magnetic resonance (NMR) data for the core precursor, (S,R,S)-AHPC-amine hydrochloride (also known as VH032 amine hydrochloride), and the mass spectrometry data for the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the structural elucidation of the molecule. The data presented below is for the (S,R,S)-AHPC-amine hydrochloride core, which constitutes the substantial part of the final product.
Table 1: ¹H NMR Spectroscopic Data of (S,R,S)-AHPC-amine hydrochloride
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 9.64 | s | Thiazole-H | |
| 7.54 | d | 8.3 | Ar-H |
| 7.49 | d | 8.4 | Ar-H |
| 4.71–4.65 | m | CH | |
| 4.59–4.52 | m | CH₂ | |
| 4.43–4.37 | m | CH | |
| 4.07 | s | CH | |
| 3.87–3.82 | m | CH | |
| 3.74–3.69 | m | CH | |
| 2.57 | s | Thiazole-CH₃ | |
| 2.34–2.27 | m | CH | |
| 2.13–2.05 | m | CH | |
| 1.14 | s | C(CH₃)₃ |
Solvent: CD₃OD, Spectrometer Frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data of (S,R,S)-AHPC-amine hydrochloride
| Chemical Shift (δ) (ppm) | Assignment |
| 174.10 | C=O |
| 168.55 | C=O |
| 155.45 | Thiazole-C |
| 144.48 | Ar-C |
| 141.79 | Ar-C |
| 130.44 | Ar-CH (2C) |
| 129.25 | Ar-CH (2C) |
| 129.10 | Ar-C |
| 71.16 | CH-OH |
| 60.98 | CH |
| 60.34 | CH |
| 58.07 | CH |
| 49.00 | CH₂ |
| 43.63 | CH₂ |
| 39.11 | CH₂ |
| 35.79 | C(CH₃)₃ |
| 26.65 | C(CH₃)₃ (3C) |
| 13.90 | Thiazole-CH₃ |
Solvent: CD₃OD, Spectrometer Frequency: 101 MHz.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique.
Table 3: Mass Spectrometry Data for (S,R,S)-AHPC-C7-amine
| Parameter | Value |
| Molecular Formula | C₃₀H₄₅N₅O₄S |
| Molecular Weight (Free Base) | 571.78 g/mol |
| Theoretical m/z ([M+H]⁺) | 572.32 |
| Theoretical m/z ([M+2H]²⁺) | 286.66 |
Experimental Protocols
The synthesis of this compound is a multi-step process. A key development in the synthesis of the precursor, (S,R,S)-AHPC-amine (VH032 amine), is a scalable, column chromatography-free process, which is detailed below. The final step involves the coupling of this amine to a C7 linker.
Synthesis of (S,R,S)-AHPC-amine hydrochloride (VH032 amine)
A multi-gram scale synthesis has been developed that avoids column chromatography, making the production of this key intermediate more efficient. The process involves the sequential coupling of four building blocks. A detailed, step-by-step protocol can be found in the work by Yan et al. in ACS Omega 2022, 7 (30), pp 26015–26020.
Final Step: Amide Coupling to form (S,R,S)-AHPC-C7-amine
The final step in the synthesis is the acylation of the primary amine of (S,R,S)-AHPC-amine with a suitable C7-linker precursor. A typical procedure would involve:
-
Activation of the Carboxylic Acid: The C7-linker, typically a carboxylic acid with a protected amine at the terminus (e.g., Boc-7-aminoheptanoic acid), is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Amide Bond Formation: The activated C7-linker is then reacted with (S,R,S)-AHPC-amine in an aprotic solvent like DMF (N,N-Dimethylformamide) at room temperature.
-
Deprotection: The protecting group on the terminal amine of the C7-linker (e.g., Boc group) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane).
-
Salt Formation and Isolation: The final product is then typically isolated as a dihydrochloride salt by precipitation from a suitable solvent system.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-C7-amine linker to degrade a target protein of interest (POI).
Caption: Mechanism of PROTAC-induced protein degradation.
Synthetic Workflow Overview
The following diagram outlines the general synthetic workflow for producing a PROTAC using (S,R,S)-AHPC-C7-amine.
Caption: General synthetic workflow for PROTAC synthesis.
(S,R,S)-AHPC-C7-amine dihydrochloride: A Technical Guide to VHL E3 Ligase Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is among the most frequently utilized in PROTAC design. This technical guide provides an in-depth analysis of the binding affinity of (S,R,S)-AHPC-C7-amine dihydrochloride (B599025), a derivative of the well-characterized VHL ligand VH032, to the VHL E3 ligase.[1][2][3] While direct quantitative binding data for (S,R,S)-AHPC-C7-amine dihydrochloride is not extensively published, its structural similarity to VH032 allows for a strong inference of its binding characteristics.[4][5] This guide will therefore utilize the binding affinity of VH032 as a reference point and detail the experimental protocols used to determine such affinities.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This polyubiquitin (B1169507) chain acts as a signal for degradation by the 26S proteasome.
Quantitative Binding Affinity Data
The binding affinity of the VHL ligand is a crucial parameter for the efficacy of a PROTAC. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The table below summarizes the binding affinity of the parent compound, VH032, to the VHL E3 ligase. It is anticipated that (S,R,S)-AHPC-C7-amine, as a close derivative, exhibits a comparable high-affinity interaction.
| Compound | Binding Affinity (Kd) to VHL | Measurement Method |
| VH032 | 185 nM | Not Specified in all sources, but commonly determined by FP, SPR, or ITC |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to measure the binding affinity of small molecules to proteins. The following sections provide detailed methodologies for common assays used to characterize the interaction between VHL ligands and the VHL E3 ligase complex.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a robust, high-throughput screening method based on Förster Resonance Energy Transfer (FRET). In a competitive binding assay format, a test compound displaces a fluorescently labeled VHL ligand ("tracer"), leading to a decrease in the FRET signal.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation :
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a working solution of 6His-tagged VHL protein complex.
-
Prepare a premixed solution of the anti-6His antibody labeled with Europium cryptate and the VHL Ligand labeled with a red HTRF acceptor.[6]
-
-
Assay Procedure :
-
Incubation :
-
Seal the plate and incubate at room temperature for a specified time (e.g., 1 hour).[7]
-
-
Data Acquisition and Analysis :
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and plot the results against the concentration of the test compound to determine the IC50 value, which can be converted to a Ki or Kd.
-
Fluorescence Polarization (FP) Assay
FP is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. In a competitive assay, the unlabeled test compound displaces the fluorescent tracer from the protein, leading to a decrease in fluorescence polarization.[8][9]
Experimental Workflow:
References
- 1. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
Navigating the Cellular Maze: A Technical Guide to the Uptake and Localization of (S,R,S)-AHPC-C7-amine Dihydrochloride and VHL-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. As a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, its ability to enter cells and localize correctly is paramount to the efficacy of the resulting PROTAC. This technical guide provides an in-depth overview of the principles and methodologies used to study the cellular uptake and subcellular localization of (S,R,S)-AHPC-C7-amine dihydrochloride and the VHL-based PROTACs derived from it. While specific quantitative data for this particular linker-ligand conjugate is not extensively available in the public domain, this document outlines the established experimental protocols, data presentation strategies, and key considerations for researchers in the field of targeted protein degradation.
Introduction to (S,R,S)-AHPC-C7-amine and VHL-Based PROTACs
This compound is a functionalized ligand for the VHL E3 ubiquitin ligase, designed for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a linker, and a ligand for an E3 ligase, such as VHL. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.
The cellular activity of a PROTAC is critically dependent on its ability to cross the cell membrane and reach its intracellular target. The physicochemical properties of PROTACs, often falling outside of traditional "drug-like" chemical space due to their high molecular weight and polar surface area, make cellular permeability a significant challenge.[2][3] Understanding the mechanisms of cellular uptake and the resulting subcellular distribution is therefore essential for the rational design and optimization of effective PROTAC degraders.
Cellular Uptake of VHL-Based PROTACs
The entry of VHL-based PROTACs into cells is thought to occur primarily through passive diffusion across the plasma membrane. The efficiency of this process is heavily influenced by the molecule's ability to adopt conformations that minimize its polarity and size, effectively acting as "molecular chameleons".[2] Factors such as intramolecular hydrogen bonding and the composition of the linker play a crucial role in enabling the molecule to shield its polar regions and partition into the lipid bilayer.[4][5]
Quantitative Analysis of Cellular Uptake
A key aspect of characterizing a PROTAC is to quantify its ability to accumulate inside cells. The following table illustrates the type of data that would be generated from cellular uptake studies.
| Parameter | Description | Typical Value Range | Experimental Method(s) |
| Apparent Permeability (Papp) | A measure of the rate of passage of a compound across a membrane. | 1-20 x 10-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |
| Cellular Accumulation Ratio | The ratio of the intracellular concentration to the extracellular concentration at steady state. | 1 - 50 | Mass Spectrometry-based quantification of cell lysates |
| Uptake Efficiency (%) | The percentage of the initial extracellular compound that is taken up by cells over a specific time period. | 10 - 80% | Flow Cytometry or Fluorescence Microscopy with a fluorescently labeled PROTAC |
Note: The values presented in this table are illustrative and will vary depending on the specific PROTAC molecule and the cell line used.
Subcellular Localization of VHL-Based PROTACs
Once inside the cell, the subcellular distribution of a PROTAC is a critical determinant of its efficacy. The PROTAC must co-localize with both its target protein and the VHL E3 ligase to form a productive ternary complex.[6] The VHL E3 ligase is predominantly localized in the cytoplasm and the nucleus. Therefore, the ability of a PROTAC to access these compartments is essential for its function.
Visualizing and Quantifying Subcellular Localization
Several techniques can be employed to determine the subcellular localization of a PROTAC. The choice of method often depends on whether a fluorescently labeled version of the PROTAC is available.
| Organelle | Expected Localization | Rationale | Method(s) for Verification |
| Cytoplasm | High | Primary site of VHL E3 ligase and many target proteins. | Confocal Microscopy, Subcellular Fractionation followed by Western Blot or MS |
| Nucleus | Moderate to High | VHL E3 ligase is also present in the nucleus. | Confocal Microscopy with nuclear co-stain (e.g., DAPI), Subcellular Fractionation |
| Mitochondria | Low | Not the primary site of action for VHL-based PROTACs. | Confocal Microscopy with mitochondrial tracker (B12436777) (e.g., MitoTracker) |
| Lysosomes | Low to Moderate | Potential for sequestration and degradation of the PROTAC itself. | Confocal Microscopy with lysosomal tracker (e.g., LysoTracker) |
Note: This table provides a general expectation for a VHL-recruiting PROTAC. The actual localization will be influenced by the properties of the target-binding ligand and the linker.
Experimental Protocols
This section details the methodologies for key experiments used to assess the cellular uptake and localization of VHL-based PROTACs.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay provides a high-throughput method to predict the passive permeability of a compound.
Principle: A multi-well plate with a filter support is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.
Protocol:
-
Prepare the artificial membrane by coating a 96-well filter plate with a 1% solution of lecithin (B1663433) in dodecane.
-
Dissolve the PROTAC in a suitable buffer (e.g., PBS) and add it to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Cellular Uptake Measurement by LC-MS/MS
This method provides a direct quantification of the intracellular concentration of a PROTAC.
Principle: Cells are incubated with the PROTAC, and after washing to remove extracellular compound, the cells are lysed, and the intracellular concentration is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a known concentration of the PROTAC for a specific time.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysate using a BCA assay.
-
Analyze the concentration of the PROTAC in the lysate by LC-MS/MS.
-
Normalize the amount of PROTAC to the total protein concentration to determine the intracellular concentration.
Confocal Fluorescence Microscopy for Subcellular Localization
This technique allows for the visualization of the subcellular distribution of a fluorescently labeled PROTAC.
Principle: A fluorescent tag is attached to the PROTAC, which is then incubated with cells. Confocal microscopy is used to acquire high-resolution images, and co-localization with organelle-specific dyes can reveal the PROTAC's location. A fluorescently-labeled VHL ligand, such as BODIPY FL VH032, can serve as a valuable tool for these studies.[7][8]
Protocol:
-
Synthesize a fluorescently labeled version of the PROTAC.
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Incubate the cells with the fluorescent PROTAC for a desired time.
-
(Optional) Co-stain with organelle-specific fluorescent dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Wash the cells with PBS to remove the unbound fluorescent PROTAC.
-
Image the cells using a confocal microscope.
-
Analyze the images to determine the subcellular distribution of the fluorescent signal.
Visualizations
The following diagrams illustrate key concepts related to the cellular uptake and mechanism of action of VHL-based PROTACs.
Caption: Workflow of PROTAC cellular uptake and mechanism of action.
Caption: Experimental workflow for characterizing PROTAC cellular activity.
References
- 1. VH 032, amine | Degrader Building Blocks: R&D Systems [rndsystems.com]
- 2. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the C7 Linker in (S,R,S)-AHPC-C7-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The architecture of these heterobifunctional molecules, comprising a warhead for the protein of interest (POI), an E3 ubiquitin ligase ligand, and a connecting linker, is critical to their efficacy. This technical guide delves into the specific role of the C7 alkyl linker as part of the (S,R,S)-AHPC-C7-amine conjugate, a widely used building block for recruiting the von Hippel-Lindau (VHL) E3 ligase. We will explore the influence of the C7 linker on the formation of a productive ternary complex, present quantitative data on the impact of linker length on degradation efficiency, provide detailed experimental protocols for the synthesis and evaluation of PROTACs, and visualize key cellular and experimental pathways.
Introduction
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the two ligands is not merely a spacer but a critical determinant of the PROTAC's biological activity. Its length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[1][2] (S,R,S)-AHPC is a potent and well-characterized ligand for the VHL E3 ligase. The (S,R,S)-AHPC-C7-amine conjugate provides this VHL ligand pre-functionalized with a seven-carbon alkyl linker terminating in an amine group, facilitating the covalent attachment of a "warhead" targeting a specific protein. This guide will focus on the significance of this C7 linker in the rational design of effective PROTACs.
The C7 Linker: A Critical Determinant of Ternary Complex Formation and Degradation Efficacy
The length of the alkyl chain linker in a PROTAC is a crucial parameter that must be optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1] Conversely, an excessively long linker can result in a less stable or unproductive complex, leading to reduced degradation efficiency.[1][3] The seven-carbon chain of the C7 linker provides a specific length and degree of flexibility that can be optimal for achieving a productive ternary complex for certain target proteins.
Quantitative Impact of Linker Length on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on the impact of linker length on the degradation of different target proteins. While a direct head-to-head comparison involving a C7 linker for every target is not always available in the literature, these data illustrate the critical principle of an optimal linker length.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 9 | >1000 | <20 |
| 12 | ~500 | ~60 |
| 16 | ~100 | >80 |
| 19 | ~750 | ~50 |
| 21 | >1000 | <30 |
Data adapted from studies on ERα degradation, illustrating the concept of an optimal linker length.[3][4][5]
Table 2: Performance of a BCL-XL-Targeting PROTAC (DT2216)
| PROTAC | Target | DC50 (nM) | Dmax (%) |
| DT2216 | BCL-XL | 63 | 90.8 |
DT2216 is a VHL-based PROTAC targeting BCL-XL.[6] (S,R,S)-AHPC-Me-C7 ester is a component used in the synthesis of BCL-XL PROTAC degraders.[7]
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-C7-amine
This protocol describes a general method for coupling a carboxylic acid-containing warhead to (S,R,S)-AHPC-C7-amine to generate the final PROTAC.
Materials:
-
(S,R,S)-AHPC-C7-amine
-
Warhead with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, DMF)
-
Solvents for workup and purification (e.g., ethyl acetate (B1210297), water, brine)
-
Silica (B1680970) gel for column chromatography
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-containing warhead (1.0 equivalent) and (S,R,S)-AHPC-C7-amine (1.1 equivalents) in anhydrous DMF.
-
Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by LC-MS (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
For higher purity, further purify the product by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by NMR and high-resolution mass spectrometry (HRMS).[8][9]
Western Blot Analysis for Protein Degradation
This assay is a standard method to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.
Materials:
-
Purified target protein
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
PROTAC solution
-
ITC instrument
-
ITC buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
Binary Binding: First, determine the binding affinity of the PROTAC to the target protein and the VBC complex separately.
-
Load the protein (target or VBC) into the ITC cell.
-
Titrate the PROTAC solution into the cell and measure the heat changes.
-
-
Ternary Complex Formation:
-
Load the VBC complex into the ITC cell.
-
In a separate syringe, prepare a mixture of the PROTAC and the target protein at a near-saturating concentration.
-
Titrate the PROTAC-target protein mixture into the VBC solution.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated from these parameters.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Conclusion
The C7 linker within the (S,R,S)-AHPC-C7-amine conjugate plays a crucial role in the design and efficacy of VHL-recruiting PROTACs. The length and flexibility of this linker are key parameters that govern the formation of a stable and productive ternary complex, which is essential for efficient target protein ubiquitination and degradation. The provided quantitative data, though not exhaustive for every target, underscores the principle that an optimal linker length is critical for maximizing PROTAC potency. The detailed experimental protocols for synthesis and biological evaluation serve as a guide for researchers to systematically develop and characterize novel PROTACs. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-activity relationships of linkers, such as the C7 alkyl chain, will be instrumental in the rational design of next-generation therapeutics for a wide array of diseases.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Introduction to Targeted Protein Degradation and the VHL E3 Ligase
An In-depth Technical Guide to the Core Principles of PROTAC Technology Using VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, eliminates it from the cell entirely.[1] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] The most prominent TPD agents are Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][3]
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex.[1][4] This complex is a key player in the cell's oxygen sensing pathway, where it targets the hypoxia-inducible factor 1α (HIF-1α) for degradation under normal oxygen conditions.[4][5][6] Due to its well-defined structure, broad tissue expression, and the availability of high-affinity small molecule ligands, the VHL E3 ligase has become one of the most widely and successfully utilized recruiters in PROTAC development.[2][7][8] VHL-based PROTACs have shown remarkable potential in degrading a wide array of therapeutic targets, including those previously considered "undruggable".[1][9]
The Core Mechanism: Hijacking the VHL Pathway
The catalytic cycle of a VHL-based PROTAC is a multi-step process that hijacks the native cellular machinery to induce degradation of a specific target protein.
-
Ternary Complex Formation : The cycle begins when the heterobifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and the VHL E3 ligase complex. This brings the target and the ligase into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-VHL).[1][10] The formation of a stable and productive ternary complex is the critical initiating step for degradation.[7] The linker connecting the two ligands plays a crucial role in enabling a favorable conformation for this complex.[3][4]
-
Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase acts as a scaffold, recruiting a ubiquitin-charged E2 conjugating enzyme.[4][11] This proximity facilitates the catalytic transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI.[4] This process is repeated to build a polyubiquitin (B1169507) chain on the target protein, which acts as a degradation signal.[1][11]
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[1][11] The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[1]
-
Catalytic Cycle : After the POI is degraded, the PROTAC molecule and the VHL E3 ligase are released and can participate in another degradation cycle.[4][12] This catalytic nature allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, a significant advantage over traditional inhibitors which require 1-to-1 stoichiometric engagement.[2]
Signaling Pathway Visualization
The diagram below illustrates the key steps in the VHL-mediated ubiquitination and degradation of a target protein induced by a PROTAC.
Figure 1: The catalytic cycle of a VHL-based PROTAC leading to targeted protein degradation.
Quantitative Assessment of VHL Ligands and PROTACs
The effectiveness of a VHL-based PROTAC is determined by quantitative metrics that assess binding affinity and degradation efficiency.[1] The affinity of the ligand for VHL is a critical starting point, but the ultimate success is measured by the PROTAC's ability to degrade the target protein in a cellular context.[1][7]
VHL Ligand Binding Affinities
The binding affinity of a ligand to the VHL complex is a key parameter in PROTAC design. It is often measured using biophysical assays like Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR).[1]
| VHL Ligand | Binding Assay | Affinity (nM) | Reference |
| VH032 | Fluorescence Polarization (FP) | 185 | [1] |
| VH101 | Fluorescence Polarization (FP) | 44 | [1] |
| VHL Ligand 14 | Fluorescence Polarization (FP) | 196 (IC50) | [1] |
| VH298 | Isothermal Titration Calorimetry (ITC) | 260 | [1] |
| AB-1 | Surface Plasmon Resonance (SPR) | 130 | [1] |
Table 1: Comparative binding affinities of common small molecule ligands to the VHL E3 ligase complex.
VHL-Based PROTAC Degradation Potency
The cellular activity of a PROTAC is quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1][7] These values are crucial for ranking the potency and efficacy of different PROTAC molecules.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 139 | BRD4 | PC3 | 3.3 | 97 | [13] |
| 139 | BRD4 | EOL-1 | 0.87 | 96 | [13] |
| 141 | BRD4 | PC3 | 2.58 | 94 | [13] |
| ACBI2 | SMARCA2 | MV-4-11 | 0.5 | >95 | [14] |
| Compound 5 | SMARCA2 | MOLM-13 | 78 | 46 | [14] |
| NR-11c | p38α | MDA-MB-231 | ~10-100 | >80 | [15] |
| HDAC PROTAC 9 | HDAC1 | HCT116 | 500 | 88 | [16] |
Table 2: Degradation potency and efficacy of selected VHL-based PROTACs against various target proteins.
Experimental Workflows
Effective PROTAC development relies on a systematic workflow to characterize and validate new molecules. This process involves a series of biochemical, biophysical, and cellular assays.
Figure 2: General workflow for the evaluation and optimization of new VHL-based PROTACs.
A critical phase of this workflow is the detailed characterization of the ternary complex, as its stability and conformation are paramount to a PROTAC's success.[7][17]
Figure 3: Detailed workflow for characterizing ternary complex formation and stability.
Detailed Experimental Protocols
Objective comparison and validation require standardized methodologies. Below are protocols for key experiments in VHL-based PROTAC characterization.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for VHL Binding
This assay measures the binding affinity of a PROTAC or VHL ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex (VCB: VHL, Elongin C, Elongin B).[7][18]
-
Principle : A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. An unlabeled competitor (the PROTAC) will displace the probe, causing a concentration-dependent decrease in polarization.[7]
-
Reagents :
-
Purified VCB complex
-
Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test PROTACs and reference VHL ligand
-
-
Methodology :
-
Prepare a dilution series of the test PROTAC in Assay Buffer.
-
In a low-volume, black 384-well plate, add a constant concentration of VCB complex and the fluorescent probe to each well. A typical starting point is a VCB concentration near the Kd of the probe and a probe concentration of 1-5 nM.
-
Add the serially diluted test PROTACs or reference ligand to the wells. Include controls for no competitor (high polarization) and no VCB complex (low polarization).
-
Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium, protected from light.
-
Measure fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis : Plot the change in millipolarization (mP) units against the logarithm of the competitor concentration. Fit the data to a four-parameter variable slope model to determine the IC50 value, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
Western blotting is the standard method for quantifying the reduction in target protein levels following PROTAC treatment in cells.[1][7]
-
Principle : This immunoassay uses specific antibodies to detect and quantify the amount of a target protein in cell lysates that have been separated by size via polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Methodology :
-
Cell Treatment : Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Cell Lysis : Aspirate the media, wash cells with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again, then add an enhanced chemiluminescent (ECL) substrate. Image the resulting signal using a digital imager.
-
Analysis : Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin). Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted, cell-free system.[2][11]
-
Principle : The components of the ubiquitination cascade (E1, E2, E3 ligase) are combined in vitro with the target protein, ubiquitin, ATP, and the PROTAC. Successful PROTAC-mediated ternary complex formation will lead to the transfer of ubiquitin to the target, which can be detected by an increase in its molecular weight.[2]
-
Reagents :
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (compatible with VHL)
-
Recombinant VCB complex
-
Recombinant target protein (POI)
-
Ubiquitin and ATP
-
Test PROTAC
-
Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
-
Methodology :
-
Set up a reaction mixture containing E1, E2, VCB complex, the target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding ATP and incubate at 30-37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the reaction products by Western blotting using an antibody specific to the target protein.
-
-
Data Analysis : A successful reaction will show a ladder of higher molecular weight bands above the unmodified target protein band, corresponding to the addition of one, two, three, or more ubiquitin molecules (mono-, di-, poly-ubiquitination). The intensity of this ladder should increase with PROTAC concentration.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Methodological & Application
Step-by-Step Guide to Synthesizing a BRD4-Degrading PROTAC Using (S,R,S)-AHPC-C7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] This is achieved by linking a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This application note provides a detailed protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a protein implicated in various cancers. The synthesis involves the coupling of the BRD4 ligand, (+)-JQ1 carboxylic acid, with the VHL E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C7-amine dihydrochloride (B599025).
The chosen E3 ligase ligand conjugate, (S,R,S)-AHPC-C7-amine dihydrochloride, incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand VH032, connected to a 7-carbon alkyl linker with a terminal amine.[2] This pre-synthesized building block simplifies the PROTAC synthesis to a single amide coupling step. The target protein ligand, (+)-JQ1 carboxylic acid, is a derivative of the potent BET bromodomain inhibitor (+)-JQ1, functionalized with a carboxylic acid for conjugation.[3] The amide bond formation will be facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine).
Signaling Pathway and Experimental Workflow
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The overall workflow for the synthesis of the BRD4-targeting PROTAC is a straightforward, single-step amide coupling reaction followed by purification and characterization.
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Experimental Protocols
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) |
| (+)-JQ1 carboxylic acid | 400.88 |
| This compound | 644.70 |
| HATU | 380.23 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 |
| Anhydrous N,N-Dimethylformamide (DMF) | - |
| Dichloromethane (DCM) | - |
| Ethyl acetate (B1210297) (EtOAc) | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - |
| Brine | - |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | - |
Synthesis of the BRD4-Targeting PROTAC
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Slowly add the solution of this compound to the activated (+)-JQ1 carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the desired product.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, purified PROTAC.
-
Characterization of the Final PROTAC
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the purified PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the synthesized PROTAC.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the BRD4-targeting PROTAC.
| Parameter | Value |
| Reactants | |
| (+)-JQ1 carboxylic acid | 1.0 equivalent |
| This compound | 1.0 equivalent |
| Reagents | |
| HATU | 1.2 equivalents |
| DIPEA | 3.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Expected Product Molecular Weight | ~954.3 g/mol (as free base) |
Logical Relationships in PROTAC Synthesis
The synthesis of a PROTAC is a logical sequence of events, starting from the selection of appropriate building blocks to the final characterization of the molecule. The key relationship is the formation of a stable amide bond to link the target protein binder with the E3 ligase ligand-linker conjugate.
Caption: Key logical steps in the synthesis and validation of a PROTAC.
References
Application Notes and Protocols for PROTACs Utilizing (S,R,S)-AHPC-C7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It is a synthesized E3 ligase ligand-linker conjugate.[1][2] This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C7 amine linker.[3] The terminal amine group on the linker allows for the conjugation of a ligand specific to a target protein of interest (POI). The resulting PROTAC is a heterobifunctional molecule that recruits the VHL E3 ligase to the POI, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
This document provides detailed protocols for the use of PROTACs synthesized with (S,R,S)-AHPC-C7-amine dihydrochloride in cell culture, including methods for assessing target protein degradation, confirming the mechanism of action, and evaluating cellular effects.
Mechanism of Action
PROTACs developed using this compound function by inducing the proximity of a target protein and the VHL E3 ubiquitin ligase. This ternary complex formation (POI-PROTAC-VHL) facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Caption: Mechanism of action for a VHL-based PROTAC.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes representative data for PROTACs targeting Estrogen-related Receptor α (ERRα) and BCL-XL, which have been developed using VHL ligands.
| PROTAC Target | Example PROTAC | Cell Line | DC50 | Dmax | Reference |
| ERRα | PROTAC ERRα Degrader-3 | MDA-MB-231 | ~3.0 nM (efficacious dose) | >80% at 30 nM | [5] |
| BCL-XL | DT2216 | MOLT-4 | Not specified | Potent degradation | [4] |
| BCL-XL | PZ703b | MOLT-4 | Not specified | Rapid and durable degradation | [6] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare a concentrated stock solution of the PROTAC in a suitable solvent before diluting it to the final working concentration in cell culture medium.
Materials:
-
PROTAC powder synthesized using this compound
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of the PROTAC to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Aseptically weigh the PROTAC powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the PROTAC is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with the PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.[2] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.[2]
-
Lysate Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2] Transfer the supernatant to new tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
Cultured cells
-
PROTAC stock solution
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody against the target protein or VHL
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. A shorter incubation time (e.g., 1-4 hours) is often optimal for detecting the ternary complex.[1]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Elution and Western Blot:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against the POI and VHL.
-
-
Interpretation: The presence of both the POI and VHL in the immunoprecipitate confirms the formation of the ternary complex.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating a novel PROTAC synthesized using this compound.
Caption: Cellular validation workflow for a novel PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Conjugation to (S,R,S)-AHPC-C7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical conjugation of a target ligand to the primary amine of (S,R,S)-AHPC-C7-amine dihydrochloride (B599025). This key bifunctional molecule contains a von Hippel-Lindau (VHL) E3 ligase ligand and a C7 alkyl amine linker, making it a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The protocols outlined below describe two common and robust methods for forming a stable amide bond between the terminal amine of (S,R,S)-AHPC-C7-amine and a target ligand.
Introduction to Conjugation Chemistries
The terminal primary amine on the C7 linker of (S,R,S)-AHPC-C7-amine is a versatile functional group for conjugation. The most prevalent strategies for labeling primary amines involve reactions with N-hydroxysuccinimide (NHS) esters or the use of carbodiimide (B86325) crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS.[6][7] These methods are widely employed due to their efficiency and the stability of the resulting amide bond under physiological conditions.
1. N-hydroxysuccinimide (NHS) Ester Chemistry: This method involves the reaction of an NHS-activated ligand with the primary amine of (S,R,S)-AHPC-C7-amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[8][9] This is a straightforward and widely used bioconjugation technique.[8][10]
2. EDC/NHS Chemistry: This "zero-length" crosslinking method is used when the target ligand possesses a carboxyl group. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[6][11] This intermediate is unstable in aqueous solutions and is prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with the primary amine of (S,R,S)-AHPC-C7-amine to form a stable amide bond.[6][12]
Visualization of (S,R,S)-AHPC-C7-amine dihydrochloride
Caption: Structure of this compound.
Protocol 1: Conjugation of an NHS-activated Ligand to (S,R,S)-AHPC-C7-amine
This protocol is suitable for target ligands that are already functionalized with an N-hydroxysuccinimide ester.
Experimental Workflow
Caption: Workflow for NHS ester conjugation.
Materials
-
This compound
-
NHS-activated target ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[8][10] Note: Avoid buffers containing primary amines (e.g., Tris, glycine).
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., HPLC, flash chromatography)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure
-
Preparation of (S,R,S)-AHPC-C7-amine Solution:
-
Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mg/mL).
-
The basic pH of the reaction buffer will neutralize the hydrochloride salt and deprotonate the primary amine, making it reactive.
-
-
Preparation of NHS-activated Ligand Solution:
-
Immediately before use, dissolve the NHS-activated target ligand in a minimal amount of anhydrous DMSO or DMF to a high concentration (e.g., 100 mg/mL).[8]
-
-
Conjugation Reaction:
-
Add a 1.1 to 1.5 molar excess of the dissolved NHS-activated ligand to the (S,R,S)-AHPC-C7-amine solution.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[10] Reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
To quench any unreacted NHS ester, add the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method, such as reverse-phase HPLC or flash chromatography.
-
-
Characterization:
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| pH | 8.3 - 8.5 | Optimal for deprotonation of the primary amine without significant hydrolysis of the NHS ester.[8][10] |
| Temperature | Room Temperature or 4°C | Room temperature allows for a faster reaction, while 4°C can minimize hydrolysis of the NHS ester for longer reactions.[10] |
| Solvent | Aqueous buffer with minimal organic co-solvent | Maintains the solubility of the reactants and is biocompatible. DMSO or DMF are used to dissolve the often hydrophobic NHS-activated ligand.[8] |
| Molar Ratio (Ligand:Amine) | 1.1:1 to 1.5:1 | A slight excess of the NHS-activated ligand drives the reaction to completion. |
Protocol 2: EDC/NHS-mediated Conjugation of a Carboxylic Acid-containing Ligand
This protocol is for target ligands that have a terminal carboxylic acid group.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 4. (S,R,S)-AHPC-C7-amine|CAS 2306389-04-6|DC Chemicals [dcchemicals.com]
- 5. (S,R,S)-AHPC-C7-amine | TargetMol [targetmol.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Mapping protein–polymer conformations in bioconjugates with atomic precision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (S,R,S)-AHPC-C7-amine dihydrochloride in Targeted Degradation of ERRα
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a seven-carbon alkyl linker terminating in an amine group.[1][2][3] This molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically designed for the targeted degradation of the Estrogen-related Receptor α (ERRα).[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5]
This document provides detailed application notes and protocols for utilizing (S,R,S)-AHPC-C7-amine dihydrochloride in the development and characterization of ERRα-targeting PROTACs, with a focus on a highly potent degrader, compound 6c, as described by Peng et al.[1]
Mechanism of Action
An ERRα-targeting PROTAC synthesized using (S,R,S)-AHPC-C7-amine functions by simultaneously binding to both ERRα and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL-mediated polyubiquitination of ERRα. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the ERRα protein.[1]
Caption: Mechanism of ERRα degradation by a PROTAC utilizing (S,R,S)-AHPC-C7-amine.
Quantitative Data Summary
The following tables summarize the quantitative data for a series of ERRα PROTACs with varying linker lengths, including the highly potent compound 6c, as reported by Peng et al.[1]
Table 1: Binding Affinity and Degradation Efficiency of ERRα PROTACs
| Compound | Linker (n) | IC50 (nM)ᵃ | D30 nM (%)ᵇ | D100 nM (%)ᵇ |
| 6a | (CH2)2 | 7.3 ± 1.5 | 28 | 50 |
| 6b | (CH2)3 | 6.3 ± 1.2 | 58 | 85 |
| 6c | (CH2)4 | 12.67 ± 2.89 | 83 | 96 |
| 6d | (CH2)5 | 5.67 ± 1.53 | 58 | 78 |
| 6e | (CH2)6 | 12.33 ± 2.52 | 23 | 71 |
| 6f | (CH2)7 | 7.67 ± 0.58 | 3 | 9 |
ᵃ Binding affinity to ERRα determined by a TR-FRET assay. ᵇ Percentage of ERRα degradation in MDA-MB-231 cells at the indicated concentration after a 4-hour treatment, as measured by Western blot.
Experimental Protocols
The following are detailed protocols for key experiments to characterize an ERRα-targeting PROTAC synthesized from (S,R,S)-AHPC-C7-amine.
Protocol 1: Western Blot Analysis of ERRα Degradation
This protocol details the procedure to quantify the degradation of ERRα in a selected cell line (e.g., MDA-MB-231) following treatment with an ERRα PROTAC.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
ERRα PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., Epoxomicin or MG132)
-
ERRα ligand and VHL ligand (for competition assays)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERRα, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ERRα PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4 hours).
-
For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Epoxomicin) for 1 hour before adding the PROTAC.[1]
-
For competition assays, pre-treat cells with an excess of the ERRα ligand or VHL ligand for 1 hour before adding the PROTAC.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until proper separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERRα antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to the loading control.
-
Caption: Experimental workflow for Western blot analysis of ERRα degradation.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ERRα Binding Affinity
This protocol outlines a method to determine the binding affinity (IC50) of the PROTAC to ERRα.
Materials:
-
Recombinant human ERRα protein
-
Fluorescently labeled PGC-1α peptide (coactivator)
-
TR-FRET donor and acceptor fluorophores
-
Assay buffer
-
ERRα PROTAC
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of the ERRα PROTAC in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the ERRα protein, the fluorescently labeled PGC-1α peptide, and the TR-FRET donor/acceptor pair.
-
Add the diluted PROTAC to the wells.
-
Include positive controls (no inhibitor) and negative controls (no ERRα).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Measurement:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
ERRα Signaling Pathway
ERRα is a key regulator of cellular metabolism and energy homeostasis. It is involved in multiple signaling pathways that are also implicated in cancer progression. The degradation of ERRα can impact these pathways.
Caption: Overview of ERRα signaling pathways and the impact of its degradation.
References
- 1. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
Application Notes and Protocols for Developing Novel PROTACs in Oncology with (S,R,S)-AHPC-C7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).[1][2] A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4]
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025), also known as VH032-C7-amine, is a key building block for the synthesis of PROTACs. It consists of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 7-carbon alkyl linker with a terminal primary amine.[5][6][7][8] The terminal amine serves as a versatile chemical handle for the covalent attachment of a ligand targeting a specific oncoprotein. This document provides detailed application notes and protocols for the development of novel VHL-recruiting PROTACs for oncology applications using (S,R,S)-AHPC-C7-amine dihydrochloride.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from (S,R,S)-AHPC-C7-amine involves recruiting a target oncoprotein to the VHL E3 ligase for degradation.
Data Presentation: Efficacy of VHL-based PROTACs
The efficacy of a novel PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), and its effect on cancer cell viability, measured by the IC50 (concentration for 50% inhibition of cell growth). The following tables provide representative data for VHL-based PROTACs targeting various oncoproteins.
Table 1: Target Protein Degradation Parameters
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| BRD4 | PC3 | 2.58 | 94 | |
| BRD4 | EOL-1 | 216 | 67 | |
| ERRα | 293T | ~30 | >90 | Peng et al., 2019 |
| Androgen Receptor | LNCaP | ~10 | >95 | Salami et al., 2018 |
| Estrogen Receptor α | MCF-7 | 0.17 | >95 |[6] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| PROTAC Target | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| BRD4 | HeLa | 13 | Ciulli et al., 2015 |
| Androgen Receptor | VCaP | 3 | Salami et al., 2018 |
| Estrogen Receptor α | MCF-7 | 0.8 | [6] |
| ERRα | MDA-MB-231 | ~100 | Peng et al., 2019 |
Experimental Protocols
A systematic evaluation of a novel PROTAC involves its synthesis, characterization, and a series of in vitro and in vivo assays.
Protocol 1: Synthesis of a Novel PROTAC via Amide Coupling
This protocol describes the formation of an amide bond between the terminal amine of (S,R,S)-AHPC-C7-amine and a carboxylic acid moiety on the warhead (POI ligand).
Materials:
-
This compound
-
Warhead with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reagents for workup and purification (Ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Reverse-phase HPLC system
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead (1.0 equivalent) in anhydrous DMF.
-
Add the amide coupling reagents, HATU (1.2 equivalents) and HOBt (1.2 equivalents), to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF with DIPEA (2.2 equivalents) to neutralize the hydrochloride salts.
-
Add the solution of (S,R,S)-AHPC-C7-amine to the activated warhead solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).
-
Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for Target Protein Degradation
This is a fundamental assay to determine the DC50 and Dmax of the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of the PROTAC or vehicle control.
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 16-24 hours).
-
Cell Lysis: After incubation, place the plates on ice. Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the desired amount of protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for the loading control.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the data to determine DC50 and Dmax.
-
Protocol 3: Cell Viability (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
PROTAC stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium and add them to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data and determine the IC50 value using non-linear regression.
Relevant Signaling Pathway in Oncology
Many oncoproteins targeted for degradation are components of critical signaling pathways, such as Receptor Tyrosine Kinase (RTK) pathways, which are often dysregulated in cancer. Degrading a key node in such a pathway can effectively shut down downstream pro-survival and proliferative signals.
References
- 1. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. View of Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology | Exon Publications [exonpublications.com]
- 5. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relay Therapeutics presents new ERα degraders | BioWorld [bioworld.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-C7-amine dihydrochloride in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. By linking a VHL ligand, such as (S,R,S)-AHPC-C7-amine, to a ligand for a protein of interest (POI), the resulting PROTAC can recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
The use of CRISPR-edited cell lines in conjunction with PROTAC technology offers a powerful platform for target validation and drug discovery. CRISPR/Cas9 technology allows for the precise engineering of the cellular genome, enabling the endogenous tagging of a POI with a reporter tag (e.g., HaloTag, HiBiT). This allows for highly specific and sensitive monitoring of POI degradation mediated by a PROTAC, providing a robust system for quantifying the efficacy and kinetics of novel degraders.
These application notes provide a comprehensive overview of the use of (S,R,S)-AHPC-C7-amine dihydrochloride in the development of PROTACs and their characterization in CRISPR-edited cell lines.
Data Presentation
The following tables summarize quantitative data for VHL-based PROTACs, including a potent and selective degrader of Estrogen-related Receptor α (ERRα) synthesized from a derivative of (S,R,S)-AHPC. While specific data for a PROTAC synthesized directly with this compound is not publicly available, the data for "PROTAC 6c" serves as a relevant example of the potential efficacy.[1][2] For comparative purposes, data for other well-characterized VHL-based PROTACs are also included.
Table 1: Quantitative Degradation Data for ERRα-Targeting PROTAC 6c [1][2]
| Parameter | Value | Cell Line | Notes |
| DC50 | ~30 nM | MDA-MB-231 | Concentration for 50% degradation after 4 hours. |
| Dmax | >80% | MDA-MB-231 | Maximum degradation observed at 30 nM after 4 hours. |
| Time to >80% Degradation | 4 hours | MDA-MB-231 | At a concentration of 30 nM. |
| Selectivity | Selective for ERRα | MDA-MB-231 | No significant degradation of ERRβ and ERRγ. |
Table 2: Comparative Quantitative Data for Other VHL-Based PROTACs [3]
| PROTAC | Target Protein | DC50 | Dmax | Cell Line |
| MZ1 | BRD4 | 8 nM | >95% | H661 |
| ARV-771 | BRD2/3/4 | < 5 nM | >90% | 22Rv1 |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Signaling Pathway
The following diagram illustrates the mechanism of action of a VHL-recruiting PROTAC synthesized using (S,R,S)-AHPC-C7-amine.
Caption: Mechanism of action of a VHL-recruiting PROTAC.
Experimental Workflow for Evaluating a PROTAC in CRISPR-Edited Cells
This diagram outlines the key steps for assessing the efficacy of a PROTAC in a CRISPR-edited cell line where the target protein is endogenously tagged.
Caption: General workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for conjugating (S,R,S)-AHPC-C7-amine to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) and PyBOP (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF with DIPEA (2.2 equivalents) to neutralize the hydrochloride salts.
-
Add the (S,R,S)-AHPC-C7-amine solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions and characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest (POI)
This protocol provides a general workflow for generating a cell line with an endogenously tagged POI using CRISPR/Cas9.
Materials:
-
Target cell line
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (C- or N-terminus of the POI)
-
Donor DNA template containing the tag sequence (e.g., HaloTag, HiBiT) flanked by homology arms (~500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA cut site.
-
Transfection or electroporation reagent
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for edited cells
Procedure:
-
Design and Synthesize sgRNA and Donor DNA: Design an sgRNA to target the desired insertion site for the tag. Synthesize the donor DNA with the tag sequence and homology arms.
-
Transfection/Electroporation: Co-transfect or electroporate the target cells with the Cas9 nuclease, sgRNA, and donor DNA template.
-
Selection of Edited Cells: After 48-72 hours, enrich for edited cells. If the donor template includes a fluorescent marker or an antibiotic resistance gene, use FACS or antibiotic selection.
-
Single-Cell Cloning: Plate the enriched cell population at a clonal density to isolate single cell-derived colonies.
-
Screening and Validation: Screen individual clones by PCR to identify those with the correct integration of the tag. Confirm the in-frame insertion and expression of the tagged protein by Sanger sequencing and Western blot analysis.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
CRISPR-edited cell line expressing the tagged POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI or the tag, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate the CRISPR-edited cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein/tag and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays with (S,R,S)-AHPC-C7-amine dihydrochloride-based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This document provides detailed application notes and protocols for performing in vitro ubiquititnation assays with PROTACs that utilize an (S,R,S)-AHPC-C7-amine dihydrochloride-based linker to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for VHL, a component of the CUL2-RING E3 ubiquitin ligase complex.[3] PROTACs incorporating this ligand induce the formation of a ternary complex between the target protein and the VHL E3 ligase machinery.[2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4] The in vitro ubiquitination assay is a critical tool for confirming the mechanism of action and assessing the biochemical activity of these PROTACs in a reconstituted, cell-free system.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key molecular events in (S,R,S)-AHPC-based PROTAC-mediated ubiquitination and the general workflow for the in vitro ubiquitination assay.
References
Application Note: High-Throughput Analysis of Protein Degradation Induced by (S,R,S)-AHPC-C7-amine-Based PROTACs via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's endogenous ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A key component in the design of many PROTACs is a ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-C7-amine dihydrochloride (B599025) is a functionalized derivative of (S,R,S)-AHPC, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This compound serves as a valuable building block for the synthesis of VHL-recruiting PROTACs.[5][6][7] This application note provides a detailed protocol for the analysis of protein degradation mediated by PROTACs synthesized from (S,R,S)-AHPC-C7-amine, utilizing the high-throughput capabilities of flow cytometry.[8][9]
Principle of the Assay
This protocol describes the quantification of intracellular protein levels in response to treatment with a PROTAC derived from (S,R,S)-AHPC-C7-amine. The assay relies on intracellular staining of the target protein with a fluorescently labeled antibody, followed by analysis using flow cytometry. A decrease in the mean fluorescence intensity (MFI) of the target protein in treated cells compared to control cells indicates successful protein degradation. This method allows for rapid, quantitative, and single-cell analysis of PROTAC efficacy.
Data Presentation
The following tables provide a structured summary of representative quantitative data obtained from a hypothetical experiment evaluating a BRD4-targeting PROTAC synthesized using (S,R,S)-AHPC-C7-amine.
Table 1: Dose-Dependent Degradation of BRD4
| PROTAC Concentration (nM) | Mean Fluorescence Intensity (MFI) | % BRD4 Degradation |
| 0 (Vehicle Control) | 15,000 | 0% |
| 1 | 12,750 | 15% |
| 10 | 8,250 | 45% |
| 50 | 4,500 | 70% |
| 100 | 2,250 | 85% |
| 500 | 1,800 | 88% |
Table 2: Time Course of BRD4 Degradation at 100 nM PROTAC
| Time (hours) | Mean Fluorescence Intensity (MFI) | % BRD4 Degradation |
| 0 | 15,000 | 0% |
| 2 | 11,250 | 25% |
| 4 | 7,500 | 50% |
| 8 | 3,750 | 75% |
| 16 | 2,400 | 84% |
| 24 | 2,100 | 86% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of protein degradation by a VHL-recruiting PROTAC.
Caption: Step-by-step workflow for analyzing protein degradation via flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cells: A cell line expressing the target protein of interest (e.g., HeLa or MCF-7 cells for BRD4).
-
PROTAC: A PROTAC synthesized using (S,R,S)-AHPC-C7-amine dihydrochloride as the VHL ligand linker.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Buffer: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: A fluorescently conjugated primary antibody specific to the target protein.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.
Protocol for Flow Cytometry Analysis of Protein Degradation
-
Cell Seeding:
-
Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight to allow for attachment.
-
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Incubate the cells for the desired treatment duration.
-
-
Cell Harvesting and Preparation:
-
Following treatment, aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization and transfer them to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Intracellular Staining:
-
Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 30 minutes at room temperature to block non-specific antibody binding.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of Blocking Buffer containing the fluorescently labeled primary antibody at the manufacturer's recommended concentration.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to determine the Mean Fluorescence Intensity (MFI) of the target protein for each condition.
-
-
Data Analysis:
-
Calculate the percentage of protein degradation for each treatment condition using the following formula: % Degradation = (1 - (MFI of treated sample / MFI of vehicle control)) * 100
-
The protocol outlined in this application note provides a robust and high-throughput method for quantifying the efficacy of PROTACs synthesized from this compound. Flow cytometry offers a sensitive and reproducible approach to generate critical data for dose-response and time-course studies, which are essential for the characterization and development of novel protein degraders. This methodology is readily adaptable for various target proteins and cell types, making it a valuable tool in the field of targeted protein degradation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 9. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PROTAC Libraries Based on (S,R,S)-AHPC-C7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] The (S,R,S)-AHPC-C7-amine is a versatile linker-ligand conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, providing a robust starting point for the generation of potent and selective PROTAC libraries.[4][5] This document provides detailed protocols and application notes for the high-throughput screening (HTS) of PROTAC libraries based on (S,R,S)-AHPC-C7-amine to identify and characterize novel protein degraders.
Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[6][7] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]
High-Throughput Screening Workflow
A typical HTS workflow for a PROTAC library involves a tiered approach to efficiently identify and validate active compounds.[8] The process begins with a primary screen to assess the degradation of the target protein, followed by secondary assays to confirm activity, determine potency and assess off-target effects.
Data Presentation
Table 1: Summary of High-Throughput Screening Data for Hypothetical PROTACs
| PROTAC ID | Primary Screen (% Degradation @ 1 µM) | DC50 (nM) | Dmax (%) | Cell Viability IC50 (µM) | Target Engagement EC50 (nM) |
| PROTAC-001 | 85 | 50 | 95 | > 10 | 120 |
| PROTAC-002 | 92 | 25 | 98 | > 10 | 80 |
| PROTAC-003 | 45 | > 1000 | 50 | 5 | > 1000 |
| PROTAC-004 | 78 | 150 | 85 | 8 | 250 |
| Negative Control | 5 | N/A | N/A | > 10 | N/A |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. IC50: Concentration for 50% inhibition. EC50: Concentration for 50% maximal effect. N/A: Not applicable.
Experimental Protocols
Cellular Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[9][10]
Materials:
-
Cells of interest
-
PROTAC compounds
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of PROTAC compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Reconstitute the CellTiter-Glo® reagent by adding the buffer to the substrate.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.
Target Engagement Assay (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay measures the binding of a PROTAC to its target protein in live cells.[11] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that competes with the PROTAC for binding.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-POI fusion protein
-
Plasmid encoding HaloTag®-E3 ligase fusion protein (optional, for ternary complex studies)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
PROTAC compounds
-
White, 96-well assay plates
Protocol:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI plasmid (and HaloTag®-E3 ligase plasmid, if applicable) according to the manufacturer's protocol. Seed the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of PROTAC compounds. Add the compounds to the appropriate wells.
-
Acceptor Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at the final recommended concentration.
-
Incubation: Incubate the plate at 37°C, 5% CO2 for the desired time (e.g., 2-4 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the EC50 value.
Target Ubiquitination Assay (ELISA-based)
This assay quantifies the level of ubiquitination of the target protein following PROTAC treatment.[12]
Materials:
-
Cells of interest
-
PROTAC compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Microplate with a capture antibody specific for the POI
-
Detection antibody specific for ubiquitin (e.g., anti-ubiquitin-HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
Plate reader
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with PROTAC compounds for a short duration (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
ELISA Procedure:
-
Coat a 96-well plate with the POI capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the anti-ubiquitin-HRP detection antibody. Incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the signal to the total protein concentration in each lysate and compare the ubiquitination levels between treated and untreated samples.
High-Throughput Protein Degradation Assay (Mass Spectrometry)
Mass spectrometry (MS)-based proteomics provides a global and unbiased approach to quantify protein degradation and assess the selectivity of PROTACs.[13][14]
Materials:
-
Cells of interest (e.g., VCaP prostate cancer cells)
-
PROTAC compounds
-
6-well plates
-
Bicinchoninic Acid (BCA) Assay kit
-
Sample preparation reagents (reducing agent, alkylating agent, trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Orbitrap)
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates until ~90% confluent. Treat the cells in triplicate with various concentrations of the PROTAC for a specified time (e.g., 4 hours).
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells.
-
Determine the protein concentration using a BCA assay.
-
Take a fixed amount of protein (e.g., 15 µg) and subject it to reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-throughput LC-MS/MS method (e.g., data-independent acquisition - DIA).[13]
-
Data Analysis:
-
Process the raw data using a suitable software (e.g., Spectronaut) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Compare the protein levels in treated versus vehicle control samples to determine the extent of degradation for the target protein and other proteins across the proteome. This allows for the assessment of both efficacy and off-target effects.
-
Conclusion
The protocols and workflows outlined in this document provide a comprehensive framework for the high-throughput screening and characterization of PROTAC libraries based on the (S,R,S)-AHPC-C7-amine VHL ligand. By employing a systematic and multi-parametric approach, researchers can efficiently identify and advance potent and selective protein degraders for further preclinical development. The combination of high-throughput degradation assays, target engagement studies, and proteome-wide selectivity profiling is crucial for the successful discovery of novel PROTAC-based therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting ternary complex formation with (S,R,S)-AHPC-C7-amine dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-C7-amine dihydrochloride (B599025) in their experiments. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formation of ternary complexes for targeted protein degradation.
(S,R,S)-AHPC-C7-amine dihydrochloride , also known as VH032-C7-amine, is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit a target protein to the E3 ligase for subsequent ubiquitination and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PROTAC synthesized with this compound?
A1: A PROTAC incorporating this compound functions by acting as a molecular bridge. One end of the PROTAC binds to the target Protein of Interest (POI), and the (S,R,S)-AHPC-C7-amine moiety binds to the VHL E3 ubiquitin ligase. This induced proximity facilitates the formation of a [POI]-[PROTAC]-[VHL] ternary complex. Within this complex, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. The PROTAC is then released to act catalytically.
Q2: I am not observing any degradation of my target protein. What are the initial checks I should perform?
A2: If you are not observing target protein degradation, it is crucial to systematically verify the integrity and interaction of each component of your experimental system:
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your synthesized PROTAC using methods like NMR and mass spectrometry.
-
Binary Interactions: Independently verify that your PROTAC can bind to both the target protein and the VHL E3 ligase in binary binding assays.[1] Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are suitable for this purpose.[1]
-
Protein Quality: Ensure that your purified target protein and VHL E3 ligase complex are correctly folded, pure, and active. Techniques like Dynamic Light Scattering (DLS) can be used to check for protein aggregation.[1]
Q3: My PROTAC shows good binary binding to both the target protein and VHL, but I still see no degradation. Why might this be?
A3: The formation of a stable and productive ternary complex is a more accurate predictor of degradation than binary binding affinities alone.[2] Several factors could be at play:
-
Inefficient Ternary Complex Formation: The linker connecting the target binder and the VHL ligand may not be of optimal length or composition to allow for a stable [POI]-[PROTAC]-[VHL] complex.
-
Unproductive Ternary Complex: A stable ternary complex may form, but its geometry might not be suitable for the efficient transfer of ubiquitin from the E3 ligase to the target protein.
-
Cellular Factors: In cellular assays, issues such as poor cell permeability of the PROTAC, rapid metabolism of the compound, or low expression levels of VHL in your chosen cell line can all lead to a lack of degradation.
Q4: I am observing a "hook effect" in my dose-response curve. What does this mean, and how can I address it?
A4: The "hook effect" is a common phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[3] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.
Q5: How important is cooperativity in ternary complex formation?
A5: Cooperativity is a measure of how the binding of the PROTAC to one protein influences its affinity for the second protein.
-
Positive Cooperativity (α > 1): The binding of the PROTAC to one protein increases its affinity for the other, which stabilizes the ternary complex. This is generally desirable.
-
Negative Cooperativity (α < 1): The binding of the PROTAC to one protein decreases its affinity for the other, destabilizing the ternary complex. While positive cooperativity can enhance the efficiency of degradation, PROTACs with negative cooperativity can still be effective. Cooperativity can be measured using biophysical techniques like SPR or ITC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Troubleshooting Steps |
| No or weak target degradation | Poor cell permeability of the PROTAC. | Perform a cell-free degradation assay using cell lysate to confirm PROTAC activity when permeability is not a factor. If it is active in lysate but not in cells, consider optimizing the linker or ligands to improve physicochemical properties. |
| Low expression of VHL E3 ligase in the cell line. | Confirm VHL expression levels in your cell model via Western Blot or proteomics. If VHL levels are low, consider using a different cell line.[4] | |
| Inefficient ternary complex formation. | Use biophysical assays like SPR or ITC to directly measure ternary complex formation and stability. Consider synthesizing analogs with different linker lengths or compositions. | |
| Rapid metabolism or instability of the PROTAC. | Evaluate the stability of your PROTAC in cell culture medium and cell lysates over time using LC-MS/MS. | |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of non-productive binary complexes. | Perform a full dose-response curve with a wide range of PROTAC concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for degradation. |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions. | Biochemical assays with purified proteins may not fully recapitulate the cellular environment. Validate findings using orthogonal in-cell assays like NanoBRET™ to confirm ternary complex formation in living cells. |
| Cellular toxicity observed | Off-target effects of the "warhead" (target-binding ligand). | Test the warhead compound alone to assess its intrinsic activity and toxicity. |
| On-target toxicity (degradation of the target protein is toxic). | Use an alternative method, such as siRNA or CRISPR, to knock down the target protein. If this phenocopies the toxicity, it suggests on-target effects. | |
| VHL ligand-induced effects. | The VHL ligand component can stabilize HIF-1α, potentially activating the hypoxic response. Test the this compound or a similar VHL ligand alone in your cellular model. |
Quantitative Data Summary
| Interaction | Analyte | Ligand (Immobilized) | Binding Affinity (KD) | Cooperativity (α) |
| Binary | MZ1 | VHL | ~70 nM[5] | N/A |
| Ternary | MZ1 + BRD4BD2 | VHL | ~4 nM[6] | ~26[6] |
| Binary | MZ1 | BRD4BD2 | ~1 nM[6] | N/A |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol provides a general framework for measuring the kinetics and affinity of ternary complex formation.[6][7][8]
Objective: To determine the binding affinities (KD) of the PROTAC to the VHL complex and the target protein individually (binary interactions) and to measure the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5 for amine coupling, or SA for streptavidin capture)
-
Purified recombinant target protein (POI) and VHL-ElonginB-ElonginC (VCB) complex
-
PROTAC synthesized with this compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (if using amine coupling)
Procedure:
-
Ligand Immobilization:
-
Immobilize the VCB complex onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling or streptavidin-biotin capture).
-
-
Binary Interaction Analysis (PROTAC to VCB):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VCB surface at a constant flow rate.
-
Regenerate the sensor surface between injections as required.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC. Pre-incubate these mixtures.
-
Inject the POI-PROTAC mixtures over the immobilized VCB surface.
-
Monitor the binding response, which reflects the formation of the ternary complex.
-
Fit the data to determine the kinetic parameters for the formation of the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the binary KD (PROTAC to VCB) by the ternary KD.
-
Protocol 2: NanoBRET™ Assay for In-Cell Ternary Complex Formation
This live-cell assay monitors the proximity of the target protein and VHL, providing a direct measure of ternary complex formation within the cell.[2][4][9][10]
Objective: To confirm and quantify the formation of the [POI]-[PROTAC]-[VHL] ternary complex in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
White, non-binding 96-well plates
-
Expression vectors: POI fused to NanoLuc® luciferase (donor) and HaloTag® fused to VHL (acceptor)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand (acceptor)
-
NanoBRET™ Nano-Glo® Substrate (donor)
-
PROTAC synthesized with this compound
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in 96-well plates.
-
Co-transfect the cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors using FuGENE® HD. Incubate for 24 hours.
-
-
HaloTag® Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of your PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time period (e.g., 2 hours).
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring donor emission (e.g., 460nm) and acceptor emission (e.g., >610nm) simultaneously.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 10. promega.com [promega.com]
Optimizing linker length of (S,R,S)-AHPC-C7-amine dihydrochloride for improved degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs), with a focus on utilizing building blocks like (S,R,S)-AHPC-C7-amine dihydrochloride . This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to streamline your research and development efforts.
(S,R,S)-AHPC-C7-amine is a functionalized conjugate containing a von Hippel-Lindau (VHL) E3 ligase ligand attached to a 7-carbon alkyl amine linker.[1][2][3][4] It is a ready-to-use chemical tool for the synthesis of PROTACs aimed at degrading specific proteins of interest (POIs).[1][2][3][4] The linker's length and composition are critical determinants of the efficacy of the final PROTAC molecule.[5][6] Optimizing this component is essential for promoting the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein ubiquitination and subsequent degradation.[7][]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC optimization experiments in a question-and-answer format.
Q1: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells. What's wrong?
A1: This is a common challenge that often points to a failure in forming a productive ternary complex.[5] The linker is a primary suspect.
-
Possible Cause 1: Suboptimal Linker Length. The C7 linker may be too short or too long for your specific target, leading to steric hindrance or an unstable, floppy complex.[6]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths (e.g., using AHPC building blocks with C3, C5, C9 linkers) to identify the optimal length.[5]
-
-
Possible Cause 2: Poor Cell Permeability. PROTACs are often large molecules that may not efficiently cross the cell membrane.[6][9]
-
Possible Cause 3: Incorrect Linker Attachment Points. The exit vector on your target ligand might not be compatible with the linker's attachment point, leading to a non-productive ternary complex geometry.
-
Solution: If possible, synthesize isomers with the linker attached to different, solvent-exposed points on your target ligand.[5]
-
Q2: My dose-response curve shows a "hook effect," where degradation is strong at intermediate concentrations but weak at high concentrations. How can I fix this?
A2: The hook effect is a classic phenomenon in PROTAC research.[10][11][12] It occurs when, at high concentrations, the PROTAC saturates the target protein and the E3 ligase separately, forming binary complexes (POI-PROTAC and E3-PROTAC) that prevent the formation of the necessary ternary complex.[9][10][11]
-
Possible Cause 1: Low Cooperativity. The formation of the ternary complex is not sufficiently stable compared to the binary complexes.
-
Solution: Linker modification is a key strategy. A linker that introduces favorable protein-protein interactions within the ternary complex can enhance stability (positive cooperativity) and mitigate the hook effect.[10] This often requires empirically testing different linker compositions (e.g., more rigid linkers like those containing piperazine (B1678402) or alkyne motifs).[6]
-
-
Possible Cause 2: Inappropriate Concentration Range. You may be testing concentrations that are too high.
-
Solution: Perform a more detailed dose-response curve with a wider range of concentrations, particularly in the lower nanomolar range, to accurately identify the optimal concentration (Dmax) and DC50.[10]
-
Q3: Degradation of my target protein is inefficient (high DC50, low Dmax). What linker-related factors could be at play?
A3: Inefficient degradation points to a suboptimal ternary complex or downstream issues in the ubiquitin-proteasome pathway.[13]
-
Possible Cause 1: Unproductive Ternary Complex Geometry. Even if a complex forms, the linker may orient the target and E3 ligase in a way that the surface lysine (B10760008) residues on the target are not accessible to the E2-ubiquitin enzyme.[5]
-
Solution: Systematically vary the linker length and rigidity. A different length can completely change the orientation of the proteins.[]
-
-
Possible Cause 2: Linker Instability. The linker may be metabolically unstable and cleaved by intracellular enzymes.
-
Solution: Assess the stability of your PROTAC in cell media or lysate. If instability is confirmed, redesign the linker using more stable chemical motifs.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a PROTAC?
A1: There is no single ideal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[5] The optimal length must be determined empirically for each new system. For example, studies have shown that an ERα degrader was optimal with a 16-atom linker, while a p38α degrader was most effective with a 15-17 atom linker.[5] A systematic screen is crucial.[6]
Q2: What are the most common types of linkers used besides simple alkyl chains like C7?
A2: While alkyl chains are common starting points, polyethylene (B3416737) glycol (PEG) linkers are also frequently used to improve solubility and permeability.[6] There is a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or alkynes. These can pre-organize the PROTAC into a bioactive conformation, improving ternary complex stability.[5][6]
Q3: How do I confirm that my PROTAC is working through the ubiquitin-proteasome system?
A3: To confirm the mechanism of action, you should perform a control experiment with a proteasome inhibitor.[15] Pre-treating cells with an inhibitor like MG132 should "rescue" the target protein from degradation, meaning its levels will not decrease in the presence of your PROTAC.[9][13]
Q4: How do I measure the formation of the POI-PROTAC-E3 ligase ternary complex?
A4: Several biophysical and cellular assays can detect and quantify ternary complex formation.[15][] Common techniques include Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like NanoBRET™ or AlphaLISA.[6][][17][18][19]
Key Experimental Protocols
Protocol 1: Western Blot for Determining DC50 and Dmax
This is the standard assay to quantify PROTAC-induced protein degradation.[20][21] DC50 is the concentration at which 50% of the target protein is degraded, and Dmax is the maximum degradation achieved.[22]
-
Cell Seeding & Treatment: Plate cells in multi-well plates to achieve 70-80% confluency at harvest. Treat cells with a wide serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 6, 12, or 24 hours).[9][10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.[23][24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for the gel.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk or BSA in TBST).[25]
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.[25]
-
Wash the membrane three times with TBST.[20]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection & Analysis: Visualize protein bands using an ECL substrate and an imaging system.[20] Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[26]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the target protein is being ubiquitinated following PROTAC treatment.
-
Cell Treatment: Treat cells with your PROTAC at an effective concentration (e.g., near the DC50 value). Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[13][15]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.[13]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to your target protein overnight at 4°C to pull it down.[13]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot using an antibody that recognizes ubiquitin. An increase in a high-molecular-weight smear for the target protein in the PROTAC-treated sample indicates poly-ubiquitination.[15]
Data on Linker Length Optimization
The following tables present illustrative data showing how varying the linker length of a hypothetical PROTAC targeting Protein X can impact degradation efficacy and ternary complex stability.
Table 1: Impact of Linker Length on Degradation Efficacy
| PROTAC Candidate | Linker Type & Length | DC50 (nM) | Dmax (%) | Hook Effect |
| PROTAC-C3 | Alkyl, 3-carbon | 450 | 35 | Not observed |
| PROTAC-C5 | Alkyl, 5-carbon | 85 | 72 | Mild |
| PROTAC-C7 | Alkyl, 7-carbon | 15 | 94 | Pronounced |
| PROTAC-C9 | Alkyl, 9-carbon | 60 | 81 | Moderate |
| PROTAC-PEG3 | PEG, ~11 atoms | 25 | 91 | Moderate |
Data is hypothetical and for illustrative purposes.
Table 2: Biophysical Characterization of Linker Variants
| PROTAC Candidate | Binary K_D (Target, nM) | Binary K_D (VHL, nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| PROTAC-C3 | 50 | 120 | >1000 | < 1 (Negative) |
| PROTAC-C5 | 52 | 115 | 150 | ~1 (None) |
| PROTAC-C7 | 48 | 125 | 25 | > 20 (Positive) |
| PROTAC-C9 | 55 | 130 | 90 | ~5 (Positive) |
| PROTAC-PEG3 | 60 | 150 | 40 | ~15 (Positive) |
Cooperativity (α) is a measure of how the binding of one protein influences the binding of the other. α > 1 indicates positive cooperativity, which is desirable. Data is hypothetical.
Visual Guides and Workflows
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for Linker Optimization
Caption: A systematic workflow for optimizing PROTAC linker design.
Troubleshooting Logic for Poor Degradation
Caption: A decision tree for troubleshooting inefficient PROTACs.
References
- 1. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 2. (S,R,S)-AHPC-C7-amine | TargetMol [targetmol.com]
- 3. (S,R,S)-AHPC-C7-amine|CAS 2306389-04-6|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 23. benchchem.com [benchchem.com]
- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
Addressing off-target effects of (S,R,S)-AHPC-C7-amine dihydrochloride-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects of (S,R,S)-AHPC-C7-amine dihydrochloride-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C7-amine dihydrochloride (B599025) and what is its role in PROTACs?
This compound, also known as VH032-C7-amine, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates a derivative of the VH032 ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C7 amine linker.[1][2] This molecule serves as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The amine group on the linker allows for the covalent attachment of a "warhead"—a ligand that targets a specific protein of interest (POI) for degradation. One documented application is in the synthesis of a PROTAC targeting Estrogen-related receptor α (ERRα).[2][3]
Q2: What are the primary causes of off-target effects with VHL-based PROTACs?
Off-target effects with VHL-based PROTACs can arise from several sources:
-
Promiscuous Warhead Binding: The ligand targeting your protein of interest may also bind to other proteins with similar structural motifs, leading to their unintended degradation.[4][5]
-
E3 Ligase-Mediated Off-Targets: While the VHL ligand is highly selective, at high concentrations it could potentially mediate interactions with proteins other than the intended target.[4] Additionally, VHL ligands are derived from inhibitors of the VHL/HIF-1α interaction and can stabilize HIF-1α, potentially activating hypoxic responses.[5]
-
Formation of Unproductive Binary Complexes: At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex (POI-PROTAC-VHL). This "hook effect" reduces degradation efficiency and can lead to off-target pharmacology.[6][7]
-
Neosubstrate Degradation: The formation of the ternary complex can create a new protein interaction surface on VHL, leading to the ubiquitination and degradation of proteins that are not the intended target but are recruited to this novel interface.[5]
Q3: What are the essential experimental controls to include when investigating off-target effects?
To rigorously assess off-target effects, the following controls are crucial:
-
Vehicle Control: To assess the baseline proteome of the cells (e.g., DMSO).[7]
-
Inactive Epimer Control: A stereoisomer of the PROTAC that cannot bind to the E3 ligase (VHL in this case). This helps to distinguish between effects caused by VHL-mediated degradation and those arising from the warhead's activity alone.[5][6]
-
Warhead-Only Control: The warhead molecule by itself. This helps to identify off-target effects stemming from the warhead's promiscuity.[5]
-
E3 Ligase Knockout/Knockdown Cells: Using CRISPR/Cas9 or siRNA to reduce or eliminate VHL expression. A VHL-dependent PROTAC should not be active in these cells.[5]
-
Proteasome Inhibitor Control: Pre-treatment with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[5]
Troubleshooting Guides
Problem 1: Significant off-target protein degradation is observed in my proteomics data.
This is a common challenge when developing PROTACs. Follow these steps to troubleshoot:
| Potential Cause | Troubleshooting Steps |
| PROTAC concentration is too high. | Perform a dose-response experiment to identify the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.[4][6] |
| The warhead is promiscuous. | 1. Confirm the binding profile of the warhead using techniques like kinome scanning (for kinase targets) or chemical proteomics.[5] 2. Use a warhead-only control in your experiments to identify off-target effects stemming from the warhead itself. 3. If the warhead is not selective, consider redesigning it. |
| The off-target is a neosubstrate of VHL. | 1. Compare your results with the inactive epimer control. If the off-target is still degraded, it is likely not a neosubstrate. 2. Systematically modify the linker length and composition. Changes in the ternary complex conformation can abrogate these off-target interactions.[5] |
| The "hook effect" is occurring at high concentrations. | Test a broader range of concentrations, including lower doses. Very high concentrations can impair ternary complex formation and reduce degradation efficiency.[4] |
Problem 2: I am not observing any degradation of my target protein.
| Potential Cause | Troubleshooting Steps |
| Poor cell permeability. | 1. Assess the physicochemical properties of your PROTAC. 2. Perform a cell-free degradation assay using cell lysate to confirm that the PROTAC is active when cell permeability is not a factor.[5] |
| Inefficient ternary complex formation. | Perform a co-immunoprecipitation (Co-IP) or AlphaLISA assay to confirm the interaction between the POI, PROTAC, and VHL.[6] |
| Low VHL expression in the cell line. | Check the expression level of VHL in your chosen cell line using Western blot or qPCR.[6] |
| The target protein has a slow turnover rate. | Increase the treatment time with the PROTAC and perform a time-course experiment. |
Data Presentation
Illustrative Proteomics Data for Off-Target Analysis
The following table is a hypothetical example of quantitative proteomics data for identifying off-targets of a PROTAC synthesized with this compound. In a real experiment, data would be generated for thousands of proteins.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -2.5 | 0.0001 | No (On-Target) |
| Protein X | -1.8 | 0.005 | Yes |
| Protein Y | -0.2 | 0.65 | No |
| Protein Z | -1.5 | 0.01 | Yes |
Note: This table is for illustrative purposes only. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Illustrative Degradation Performance Metrics
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC-A | Protein A | 50 | 95 |
| PROTAC-B | Protein B | 150 | 80 |
Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achievable.[8]
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[7][9]
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration and a higher concentration to check for the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[7]
-
Incubate for a duration sufficient to achieve maximal on-target degradation (e.g., 24 hours).[4]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[4]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.[7]
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[7]
-
Western Blotting for PROTAC-mediated Degradation
This protocol allows for the validation of on-target and potential off-target degradation.[4]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density to be in the logarithmic growth phase at the time of treatment.
-
For a dose-response experiment, treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control.
-
For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add an ECL substrate to detect the signal using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of (S,R,S)-AHPC-C7-amine dihydrochloride in aqueous buffers
Technical Support Center: (S,R,S)-AHPC-C7-amine dihydrochloride (B599025)
Welcome to the technical support resource for (S,R,S)-AHPC-C7-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as VH032-C7-amine, is a functionalized E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and features a seven-carbon alkyl linker with a terminal amine group.[3] This compound is a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[5][6] The terminal amine on the C7 linker allows for conjugation to a ligand that binds to a specific protein of interest, creating a complete PROTAC molecule.[3]
Q2: My this compound is not dissolving in my aqueous buffer. What are the common causes?
A2: Difficulty in dissolving this compound can arise from several factors:
-
pH of the Buffer: As a dihydrochloride salt of an amine, the compound's solubility is highly pH-dependent. Solubility is generally greater at a lower (acidic) pH where the amine groups are fully protonated.[7][8] In neutral or basic buffers, the compound can convert to its less soluble free base form.
-
Buffer Composition: The specific components of your buffer, such as high concentrations of phosphate (B84403) or other salts, can sometimes lead to precipitation or reduced solubility.[9][10]
-
Concentration: The desired concentration may exceed the compound's intrinsic solubility limit in the chosen buffer system.
-
Temperature: Dissolution may be slow at room temperature or below.
-
Purity and Storage: While commercial batches are typically of high purity (≥95%), improper storage may lead to degradation or hydration, which can affect solubility.[3]
Q3: How does pH affect the solubility of an amine dihydrochloride salt?
A3: Amine dihydrochloride salts are significantly more water-soluble than their corresponding free base forms because the protonated amine groups can readily interact with water molecules.[8][11] Lowering the pH of the solution increases the concentration of protons (H+), which shifts the equilibrium towards the protonated, more soluble, cationic form. Conversely, raising the pH removes protons, leading to the formation of the neutral, less water-soluble free base, which may precipitate out of solution.
Q4: Can I use organic co-solvents to improve solubility?
A4: Yes. For preparing high-concentration stock solutions, it is common practice to use organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for this class of compounds.[12] For working solutions, a stock solution in DMSO can be serially diluted into the final aqueous buffer. However, it is critical to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid impacting the biological assay.[12]
Troubleshooting Guide
If you are experiencing issues with solubility, follow this step-by-step guide.
Caption: A step-by-step decision tree for resolving solubility problems.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table illustrates the expected trend in aqueous solubility for a typical amine dihydrochloride compound as a function of pH.
| pH of Aqueous Buffer | Expected Relative Solubility | Rationale |
| 2.0 - 4.0 | High | The amine groups are fully protonated (R-NH3+), maximizing interactions with water. |
| 4.5 - 6.5 | Moderate | A mix of protonated and free base forms exists. Solubility decreases as pH increases. |
| 7.0 - 8.0 | Low | The compound is predominantly in its less soluble, neutral free base form. Precipitation is likely. |
| > 8.5 | Very Low | The equilibrium is strongly shifted to the free base, leading to minimal aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is suitable for preparing a moderately concentrated stock solution directly in an acidic aqueous buffer.
-
Buffer Preparation: Prepare a suitable acidic buffer, such as 50 mM Sodium Citrate, and adjust the pH to 4.0.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile conical tube.
-
Initial Dissolution: Add the acidic buffer to the compound to achieve the target concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Aid Dissolution (If Necessary): If the compound is not fully dissolved, gently warm the solution in a water bath at 37°C for 5-10 minutes, with intermittent vortexing.[13] Alternatively, sonicate the solution in a water bath sonicator for 2-5 minutes.[12][13]
-
Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate before use.[13]
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
This is the recommended method for preparing high-concentration stock solutions (e.g., 10-50 mM) for long-term storage and subsequent dilution.
-
Weighing: Accurately weigh the this compound in a sterile, chemical-resistant vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be used to expedite dissolution if needed.[12]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.[14][15]
-
Usage: For experiments, thaw an aliquot and dilute it into the final aqueous buffer immediately before use. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.[12]
Signaling Pathway & Chemical Logic Visualization
The solubility of this compound is governed by the acid-base equilibrium of its amine functional groups. The diagram below illustrates this fundamental relationship.
Caption: The effect of pH on the equilibrium and solubility of the amine salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-C7-amine | TargetMol [targetmol.com]
- 3. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the Hook Effect with (S,R,S)-AHPC-C7-amine dihydrochloride PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTACs synthesized with (S,R,S)-AHPC-C7-amine dihydrochloride (B599025). This resource aims to facilitate the effective design and execution of experiments to mitigate common challenges, particularly the hook effect.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C7-amine dihydrochloride and what is its role in a PROTAC?
This compound is a chemical moiety that functions as a VHL E3 ligase ligand connected to a 7-carbon alkyl linker with a terminal amine group. In the context of a Proteolysis Targeting Chimera (PROTAC), it serves as a crucial building block. The (S,R,S)-AHPC portion specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The C7-amine linker provides a point of attachment for a ligand that targets a specific protein of interest (POI). When combined, they form a heterobifunctional PROTAC designed to induce the degradation of the target protein.
Q2: What is the "hook effect" in PROTAC experiments?
The hook effect is a phenomenon observed in PROTAC dose-response assays where, beyond an optimal concentration, an increase in the PROTAC concentration leads to a decrease in the degradation of the target protein.[1] This results in a characteristic bell-shaped curve, which can complicate the determination of the PROTAC's potency and efficacy.[1]
Q3: What is the molecular basis of the hook effect?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. For a PROTAC to be effective, it must form a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to the target protein (forming a Target-PROTAC binary complex) and the E3 ligase (forming an E3-PROTAC binary complex). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the ubiquitination and subsequent degradation of the target protein.[1]
Q4: What are the key parameters to evaluate PROTAC efficacy?
The efficacy of a PROTAC is primarily assessed by two key parameters derived from a dose-response curve:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.[2]
-
Dmax: The maximum percentage of target protein degradation achieved.[2]
It is important to note that due to the hook effect, the Dmax may occur at an intermediate concentration, not the highest concentration tested.
Section 2: Troubleshooting Guides
Problem 1: A prominent hook effect is observed in my dose-response curve.
-
Diagnosis: This is a common characteristic of many potent PROTACs. It indicates that at higher concentrations, the formation of unproductive binary complexes is outcompeting the formation of the productive ternary complex.
-
Solution:
-
Expand the Concentration Range: Perform a wider and more granular dose-response experiment, particularly at lower concentrations (e.g., from low nanomolar to micromolar ranges). This will help to accurately identify the optimal concentration for maximal degradation (Dmax).
-
Focus on the Left Side of the Curve: For determining the DC50 value, focus on the concentrations leading up to the Dmax.
-
Biophysical Assays: If resources permit, utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding affinities of the PROTAC to both the target protein and the E3 ligase, as well as the cooperativity of ternary complex formation. This can provide a deeper understanding of the underlying molecular interactions driving the hook effect.
-
Problem 2: No degradation of the target protein is observed at any concentration.
-
Diagnosis: This could be due to a variety of factors, ranging from experimental setup to the intrinsic properties of the PROTAC.
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for lack of PROTAC-induced degradation. -
Confirm Target and E3 Ligase Expression: Use Western blot or other methods to verify that both the target protein and the VHL E3 ligase are expressed in the cell line being used.
-
Assess PROTAC Permeability and Stability: PROTACs are often large molecules and may have poor cell permeability.[3] Consider using cell permeability assays. Also, ensure the compound is stable under experimental conditions.
-
Optimize Incubation Time: Degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to determine the optimal degradation time.
-
Control Experiments: Include a positive control (a known degrader for your target or another target) and a negative control (a structurally similar but inactive version of your PROTAC, or the E3 ligase ligand alone) to validate the experimental setup. A proteasome inhibitor (e.g., MG132) should rescue degradation, confirming the mechanism of action.
-
Problem 3: High variability between experimental replicates.
-
Diagnosis: Inconsistent results can obscure the true effect of the PROTAC.
-
Solution:
-
Standardize Cell Culture: Ensure consistent cell seeding density and that cells are in a logarithmic growth phase at the time of treatment.
-
Accurate Compound Dilutions: Prepare fresh serial dilutions of the PROTAC for each experiment.
-
Uniform Treatment: Ensure even distribution of the PROTAC-containing medium across the wells.
-
Consistent Lysate Preparation and Loading: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading for Western blotting.
-
Section 3: Data Presentation
The following tables summarize representative quantitative data for a VHL-based PROTAC targeting Estrogen-related Receptor α (ERRα), which utilizes a similar chemical scaffold to PROTACs derived from this compound. This data is based on a study by Peng et al. (2019) and serves as an example of expected results.
Table 1: Dose-Dependent Degradation of ERRα by a Representative PROTAC (Compound 6c)
| PROTAC Concentration (nM) | Remaining ERRα Level (%) |
| 0 (Vehicle) | 100 |
| 1 | ~95 |
| 3 | ~80 |
| 10 | ~50 |
| 30 | <20 |
| 100 | ~25 |
| 300 | ~40 |
| 1000 | ~60 |
Data is estimated from the dose-response curve presented in Peng et al., ACS Med Chem Lett. 2019, 10, 5, 767-772.
Table 2: Time-Dependent Degradation of ERRα by a Representative PROTAC (Compound 6c) at 30 nM
| Incubation Time (hours) | Remaining ERRα Level (%) |
| 0 | 100 |
| 0.5 | ~85 |
| 1 | ~60 |
| 2 | ~30 |
| 4 | <20 |
| 8 | ~25 |
| 24 | ~40 |
| 48 | ~70 |
Data is estimated from the time-course analysis in the same publication.
From this data, the DC50 for this representative PROTAC is approximately 10 nM and the Dmax is >80% degradation , occurring at around 30 nM and an incubation time of 4 hours . A clear hook effect is observed at concentrations above 30 nM.
Section 4: Experimental Protocols
Protocol 1: Western Blot for Dose-Response Analysis of PROTAC-Mediated Degradation
This protocol details the steps to determine the DC50 and Dmax of a PROTAC.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound-based PROTAC in fresh culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO). Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve using software like GraphPad Prism to determine the DC50 and Dmax.
Figure 2. Experimental workflow for Western blot analysis of PROTAC efficacy. -
Section 5: Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a PROTAC utilizing this compound to recruit the VHL E3 ligase and induce the degradation of a target protein.
References
Technical Support Center: Enhancing the Cell Permeability of PROTACs Derived from (S,R,S)-AHPC-C7-amine
This technical support center is designed for researchers, scientists, and drug development professionals. It provides comprehensive guidance on improving the cell permeability of Proteolysis Targeting Chimeras (PROTACs) synthesized using the (S,R,S)-AHPC-C7-amine E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a significant hurdle for PROTACs, especially those derived from VHL ligands like (S,R,S)-AHPC?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, and typically possess a high polar surface area.[1][2] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines for predicting the oral bioavailability of small molecule drugs.[2][3] Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of the cell membrane. For a PROTAC to be effective, it must first enter the cell to engage its intracellular target protein and the E3 ligase.[1][4] VHL-based PROTACs, in particular, are often found to be in a chemical space more distant from traditional oral drugs compared to those based on other E3 ligases like Cereblon (CRBN), which can make achieving cell permeability more challenging.[5][6]
Q2: What is the "chameleon effect" and how is it relevant to PROTAC permeability?
A2: The "chameleon effect," or molecular chameleonicity, describes the ability of a molecule to adopt different conformations depending on its environment.[7][8] In the aqueous, polar environment of the extracellular space and cytosol, a PROTAC might adopt an extended conformation. However, to cross the nonpolar lipid membrane, it can fold into a more compact, globular shape.[8] This folding is often stabilized by intramolecular hydrogen bonds (IMHBs), which shield the polar functional groups and reduce the molecule's overall polar surface area, thus facilitating passage across the membrane.[9][10][11] Designing PROTACs with linkers that encourage this conformational flexibility is a key strategy for improving cell permeability.[3][8]
Q3: How does the choice of E3 ligase ligand affect the overall permeability of the PROTAC?
A3: The E3 ligase ligand is a major determinant of a PROTAC's physicochemical properties. VHL ligands, like the (S,R,S)-AHPC core, are generally larger and more polar than some CRBN ligands (e.g., those derived from thalidomide).[5] This can contribute to a higher molecular weight and polar surface area in the final PROTAC, making cell permeability a more significant challenge. However, the specific ligand also influences the potential for forming intramolecular hydrogen bonds and the overall conformational behavior of the PROTAC, which can be optimized to enhance permeability.[10][11]
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
A4: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where, at very high concentrations, the degradation of the target protein is reduced.[1][7] This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[1] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at assessing and improving the cell permeability of PROTACs derived from (S,R,S)-AHPC-C7-amine.
| Problem | Potential Cause | Suggested Solution |
| No or low target degradation observed in cells, despite good in vitro target binding and ternary complex formation. | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[1] 2. PROTAC Instability: The PROTAC may be degrading in the cell culture medium or intracellularly. 3. Active Efflux: The PROTAC is a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. | 1. Assess Permeability: Use assays like PAMPA and Caco-2 to directly measure the permeability of your PROTAC (See Experimental Protocols).[2][12] 2. Check Stability: Evaluate the stability of the PROTAC in your experimental media and in the presence of liver microsomes or hepatocytes. 3. Investigate Efflux: Use a bidirectional Caco-2 assay to determine the efflux ratio.[13][14] Consider co-dosing with known efflux inhibitors in your cellular assays. |
| High variability in permeability assay results (e.g., in Caco-2 assays). | 1. Inconsistent Cell Monolayer: The integrity and confluency of the Caco-2 cell monolayer may vary between experiments.[1] 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer, leading to inaccurate concentration measurements.[1][15] 3. Non-specific Binding: The PROTAC may be binding to the plastic of the assay plates. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities. Always check monolayer integrity via TEER (Transepithelial Electrical Resistance) measurements before each experiment.[16] 2. Improve Solubility: Measure the solubility of your PROTAC in the assay buffer. Consider using co-solvents (e.g., up to 1% DMSO) or adding a low concentration of bovine serum albumin (BSA) to the basolateral compartment.[15] 3. Assess Recovery: Always calculate the mass balance (recovery) in your permeability assays to check for compound loss. |
| PAMPA results show good passive permeability, but cellular degradation is still low. | 1. Active Efflux: PAMPA only measures passive diffusion and does not account for active transport mechanisms like efflux.[14][17] 2. Intracellular Metabolism: The PROTAC may be rapidly metabolized once inside the cell. 3. Poor Ternary Complex Formation in Cells: The intracellular environment may not be conducive to the formation of a stable ternary complex. | 1. Perform Caco-2 Assay: A bidirectional Caco-2 assay is essential to identify if the PROTAC is an efflux substrate.[14] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in relevant cellular systems. 3. Confirm Target Engagement in Cells: Use cellular target engagement assays like NanoBRET or CETSA to confirm that the PROTAC is binding to both the target and VHL inside the cell.[1] |
Strategies for Enhancing Cell Permeability
When starting with (S,R,S)-AHPC-C7-amine, the primary opportunities for modification are the linker and the warhead (the ligand that binds to your protein of interest).
-
Linker Optimization: The linker is a critical component for tuning the physicochemical properties of a PROTAC.[][19]
-
Rigidity: Introducing rigid elements like piperazine, piperidine, or phenyl rings can reduce the number of rotatable bonds and pre-organize the PROTAC into a conformation favorable for cell entry.[3][4][9] This can also improve metabolic stability.[9]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can remove a hydrogen bond donor, which often improves permeability.[3][20] However, this may introduce metabolic liabilities, so stability in plasma and microsomes should be verified.[20]
-
Introducing Basic Nitrogen: Incorporating basic nitrogen atoms into the linker can improve aqueous solubility without drastically increasing polarity.[9]
-
Promoting Intramolecular Hydrogen Bonds (IMHBs): Strategically placing hydrogen bond donors and acceptors within the linker can encourage the formation of a folded, less polar conformation, thereby enhancing membrane permeability.[9]
-
-
Warhead Modification:
-
Reduce Polarity: If possible, modify the warhead to reduce its polarity by masking or removing polar functional groups, provided this does not significantly compromise its binding affinity for the target protein.
-
Increase Lipophilicity: Systematically increasing the lipophilicity of the warhead can improve permeability, but a balance must be struck to avoid issues with solubility and non-specific toxicity.[12]
-
-
Prodrug Strategies:
-
Masking polar functional groups on the PROTAC with lipophilic moieties that can be cleaved intracellularly is an effective strategy.[3][9] For example, a hydroxyl group on the warhead or linker could be converted to an ester, which would be hydrolyzed by intracellular esterases to release the active PROTAC.
-
Quantitative Data Summary
The following table provides representative data on how different linker modifications can impact the permeability of a hypothetical PROTAC derived from (S,R,S)-AHPC-C7-amine.
| PROTAC ID | Linker Modification from C7-amine | MW (Da) | ALogP | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| PROTAC-1 (Baseline) | Standard C7 alkyl chain | 950 | 4.5 | 180 | 0.2 | < 0.1 | >10 |
| PROTAC-2 | Replaced C7 alkyl with PEG3 | 1010 | 3.8 | 205 | 0.1 | < 0.1 | >12 |
| PROTAC-3 | Replaced C7 alkyl with rigid piperazine-phenyl | 1025 | 4.8 | 175 | 0.8 | 0.5 | 3.5 |
| PROTAC-4 | PROTAC-3 with amide-to-ester substitution | 1026 | 5.2 | 162 | 1.5 | 1.1 | 2.1 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on the specific warhead and linker composition.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC Mechanism of Action, highlighting cell permeation.
Experimental Workflow for Permeability Assessment
Caption: Workflow for assessing and optimizing PROTAC permeability.
Troubleshooting Logic for Low Cellular Activity
Caption: A logical guide for troubleshooting poor PROTAC activity.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive diffusion permeability of a PROTAC across an artificial lipid membrane. This is a high-throughput, cell-free assay ideal for early-stage screening.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine solution (e.g., 2% w/v in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (high/low permeability controls)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phosphatidylcholine/dodecane solution to each well of the filter plate, ensuring the entire filter surface is coated. Allow the solvent to evaporate for at least 30 minutes, leaving a lipid layer.
-
Donor Solution Preparation: Prepare a solution of the test PROTAC (e.g., 10 µM) in PBS. The final concentration of any co-solvent like DMSO should be kept low (<1%). Add 150 µL of this donor solution to each well of the coated filter plate.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Carefully place the filter plate (containing the donor solution) on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking to ensure adequate mixing.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC across a confluent monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[14]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the Caco-2 monolayers. Only use inserts with TEER values indicating a confluent monolayer (typically >250 Ω·cm²).
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side (e.g., 0.4 mL for 12-well format). c. Add fresh transport buffer to the basolateral (B) side (e.g., 1.2 mL for 12-well format). d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
Permeability Assay (Basolateral to Apical, B-A): a. In a separate set of wells, perform the assay in the reverse direction by adding the PROTAC-containing buffer to the basolateral side and fresh buffer to the apical side.
-
Quantification: Determine the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both the A-B and B-A directions. b. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) . An efflux ratio greater than 2 is indicative of active efflux.[2][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. enamine.net [enamine.net]
- 16. benchchem.com [benchchem.com]
- 17. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
Common issues with the stability of VHL-based PROTACs in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL (von Hippel-Lindau) based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common in vitro stability and performance issues.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC can independently saturate both the target protein and the VHL E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex (Target Protein-PROTAC-VHL) required for degradation.[2][3] To mitigate the hook effect, it is crucial to perform a full dose-response curve with a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to observe if higher concentrations lead to reduced efficacy.[4][5]
Q2: What are the primary causes of poor solubility with VHL-based PROTACs and how can I improve it?
A2: VHL-based PROTACs often exhibit low aqueous solubility due to their high molecular weight, large polar surface area, and significant number of hydrogen bond donors, placing them in the "beyond Rule of Five" (bRo5) chemical space.[6][7] Poor solubility can hinder reliable in vitro experiments and limit therapeutic potential. Strategies to improve solubility include:
-
Chemical Modification: Incorporating polar functional groups (e.g., dibasic piperazine, morpholine) into the linker or VHL ligand can significantly enhance aqueous solubility.[7][8][9]
-
Formulation Strategies: For existing PROTACs with poor solubility, formulation approaches such as creating amorphous solid dispersions or using cyclodextrin (B1172386) inclusion complexes can improve dissolution in aqueous media.[7]
Q3: My VHL-based PROTAC shows weak or no degradation of my target protein. What are the possible reasons?
A3: Several factors can contribute to weak or no target degradation:
-
Poor Cell Permeability: The PROTAC may not efficiently cross the cell membrane to reach its intracellular target.[5][10]
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bring together the target protein and VHL.[5] The stability and cooperativity of this ternary complex are critical for degradation.[3][11]
-
Low VHL Expression: The cell line being used may have insufficient levels of VHL E3 ligase.[4][5]
-
Rapid PROTAC Metabolism: The PROTAC molecule itself may be unstable and rapidly degraded within the cell.[12]
Q4: How can I assess the cell permeability of my VHL-based PROTAC?
A4: Assessing cell permeability is crucial for interpreting in vitro degradation data. Common methods include:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[13][14]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model intestinal absorption and can provide insights into both passive and active transport mechanisms.[15][16]
-
Cellular Uptake Assays: These assays directly measure the intracellular concentration of the PROTAC.[17][18]
Troubleshooting Guides
Issue 1: Observing a "Hook Effect" in Degradation Assays
Symptoms:
-
Decreased protein degradation at higher PROTAC concentrations in your Western blot or other degradation assays.[2]
Possible Causes:
-
Formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) at high PROTAC concentrations.[2][3]
Troubleshooting Steps:
-
Perform a Broad Dose-Response Experiment: Test a wider range of PROTAC concentrations, including lower doses, to identify the optimal concentration for maximal degradation.[19]
-
Visualize the Ternary Complex Formation: Use a diagram to understand the equilibrium between binary and ternary complexes.
Caption: The Hook Effect: High PROTAC concentrations favor binary complex formation.
Issue 2: Poor or No Target Degradation
Symptoms:
-
Western blot analysis shows minimal or no reduction in the target protein levels after PROTAC treatment.[20]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no target degradation.
Data Summary Tables
Table 1: Quantitative Data for Selected VHL-based PROTACs [21]
| PROTAC | Target Protein | Kd (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | BRD4 | - | ~5 | >95 | LNCaP | |
| dBET1 | BRD4 | - | ~4 | >90 | MV4-11 | |
| DT2216 | BCL-XL | - | ~25 | >90 | MOLT-4 |
Kd: Dissociation constant, a measure of binding affinity. Cooperativity (α): A measure of the influence of the binary binding of one protein on the binding of the second protein to the PROTAC. DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Key Experimental Protocols
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[20][22]
Workflow:
Caption: Western blot experimental workflow for PROTAC-mediated degradation.
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[22]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[24][25]
Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and VHL against the same ITC buffer to ensure a perfect match.[24]
-
Prepare a stock solution of the PROTAC in 100% DMSO and dilute it into the same dialysis buffer. Ensure the final DMSO concentration is identical in both protein and PROTAC solutions.[24]
-
Degas all solutions before the experiment.[24]
-
-
Instrument Setup:
-
Titration:
-
Load the target protein or VHL solution into the sample cell (typically 10-20 µM).[24]
-
Load the PROTAC solution into the injection syringe (typically 10-20 times the protein concentration).[24]
-
Perform a series of small injections of the PROTAC solution into the sample cell, measuring the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of PROTAC to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24]
-
Fluorescence Polarization (FP) for Ternary Complex Formation
FP assays can be used to quantitatively analyze the formation of the ternary complex.[15][26]
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled ligand for either the target protein or VHL.
-
Prepare solutions of the target protein, VHL, and the PROTAC in a suitable assay buffer.
-
-
Assay Procedure:
-
To measure the binding of the PROTAC to one protein (e.g., VHL), titrate the PROTAC into a solution of the fluorescently labeled VHL.
-
To assess ternary complex formation, pre-incubate the PROTAC with a saturating concentration of one unlabeled protein (e.g., target protein) and then titrate this binary complex into a solution of the fluorescently labeled partner protein (VHL).[26][27]
-
-
Data Analysis:
-
Measure the fluorescence polarization at each titration point.
-
Plot the change in polarization against the concentration of the titrant.
-
Fit the data to determine the binding affinities for both binary and ternary complexes. The difference in these affinities can be used to calculate the cooperativity of ternary complex formation.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. benchchem.com [benchchem.com]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 26. Ternary complex formation - Profacgen [profacgen.com]
- 27. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize non-specific binding of (S,R,S)-AHPC-C7-amine PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of (S,R,S)-AHPC-C7-amine PROTACs. The focus is on strategies to minimize non-specific binding and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an (S,R,S)-AHPC-C7-amine PROTAC?
A1: (S,R,S)-AHPC-C7-amine PROTACs are heterobifunctional molecules designed for targeted protein degradation.[1][2] They consist of a ligand that binds to your protein of interest (POI), a linker (in this case, a C7 amine linker), and the (S,R,S)-AHPC moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex.[1] This proximity induces the VHL ligase to tag the POI with ubiquitin molecules, marking it for degradation by the cell's proteasome.[3] The PROTAC itself is not degraded and can act catalytically to degrade multiple copies of the POI.[3]
Q2: What are the primary causes of non-specific binding and off-target effects with VHL-recruiting PROTACs?
A2: Off-target effects with VHL-recruiting PROTACs, including those using the (S,R,S)-AHPC-C7-amine scaffold, can arise from several sources:
-
Warhead-Mediated Off-Targets: The ligand targeting your protein of interest may have affinity for other proteins, leading to their unintended degradation.[4]
-
Neosubstrate Degradation: The formation of the ternary complex can create new protein interaction surfaces on the VHL ligase, leading to the ubiquitination and degradation of proteins other than the intended target.[4]
-
VHL Ligand-Mediated Off-Targets: The (S,R,S)-AHPC ligand itself can potentially interfere with the natural functions of VHL, such as its interaction with HIF-1α, which could activate the hypoxic response.[4]
-
High PROTAC Concentrations: Excessive concentrations can lead to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex, a phenomenon known as the "hook effect".[4] This can also increase the likelihood of non-specific interactions and cytotoxicity.[5]
Q3: How can I minimize non-specific binding and off-target effects?
A3: A multi-pronged approach is recommended:
-
Optimize PROTAC Concentration: Conduct a detailed dose-response experiment to identify the optimal concentration range that maximizes on-target degradation while minimizing off-target effects.[4][5]
-
Linker Optimization: The linker plays a crucial role in the stability and geometry of the ternary complex.[1] Modifying the linker's length, composition (e.g., PEG vs. alkyl), and rigidity can improve selectivity.[4][6][7][8] For instance, more rigid linkers can lock the PROTAC into a more selective conformation.[6]
-
Use Control Compounds: Essential controls include an inactive epimer of the VHL ligand (which should not bind VHL and thus not induce degradation) and testing the "warhead" and VHL ligand components as individual molecules to assess their intrinsic activities.[5][9]
-
Confirm Warhead Selectivity: Ensure the ligand for your POI is highly selective. Profiling the warhead against a broad panel of related proteins is crucial.[4]
-
Global Proteomics: Use mass spectrometry-based proteomics to obtain an unbiased view of all proteins degraded upon PROTAC treatment.[10][11]
Troubleshooting Guide
Issue 1: No or weak degradation of the target protein is observed.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[4] Perform a cell-free degradation assay using cell lysate to confirm PROTAC activity when permeability is not a factor. If it works in the lysate, consider linker optimization to improve physicochemical properties.[4] |
| Low E3 Ligase Expression | The target cells may not express sufficient levels of VHL.[4] Confirm VHL expression in your cell line via Western Blot or proteomics.[4] If VHL levels are low, consider using a different cell line.[4] |
| Inefficient Ternary Complex Formation | The geometry of the PROTAC may not support a stable and productive POI-PROTAC-VHL complex.[4] Synthesize and test a small library of PROTACs with varying linker lengths and compositions to find a more optimal geometry.[4] Confirm ternary complex formation using co-immunoprecipitation. |
| "Hook Effect" | At high concentrations, the PROTAC may favor the formation of binary complexes over the productive ternary complex.[4] Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[9] |
| PROTAC Instability | The PROTAC molecule may be chemically unstable in the cell culture medium or rapidly metabolized by the cells. Assess the chemical stability of your PROTAC in medium and cell lysates over time using LC-MS.[9] |
Issue 2: High cellular toxicity is observed.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | The degradation of the target protein itself is toxic to the cells. Use an orthogonal method like siRNA or CRISPR to knock down the target. If this phenocopies the toxicity, it is likely on-target. |
| Off-Target Toxicity | The toxicity may stem from the degradation of an essential off-target protein or from inhibition of an off-target by the warhead. Use your inactive epimer control. If toxicity persists, it is likely independent of VHL-mediated degradation. Analyze proteomics data to identify any depleted essential proteins. |
| VHL Ligand-Induced Effects | The VHL ligand component may be causing toxicity, for example, through HIF-1α stabilization.[4] Test the VHL ligand alone in your cell model. Use a VHL inhibitor negative control (the cis-isomer) to confirm that effects are due to VHL binding.[4] |
| Compound Solubility Issues | Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity. Ensure the PROTAC is fully solubilized in your vehicle (e.g., DMSO) before diluting in media. |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation observed).[12] The following tables provide representative data for VHL-recruiting PROTACs to illustrate the impact of linker and target modifications.
Table 1: Degradation Data for a VHL-Recruiting PROTAC Targeting BRD4 [13]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| HeLa | BRD4 | < 100 | > 90 |
| H661 | BRD4 | 8 | > 90 |
| H838 | BRD4 | 23 | > 90 |
Table 2: Degradation Data for VHL-Recruiting PROTACs Targeting HDACs [14]
| PROTAC Compound | Target Protein | DC50 (µM) | Dmax (%) |
| Compound 22 | HDAC3 | 0.44 ± 0.03 | 77 |
| Compound 22 | HDAC1 | - | 41 |
| Compound 22 | HDAC2 | - | 18 |
| Compound 9 | HDAC1 | ~0.5 | >80 |
| Compound 9 | HDAC2 | ~0.5 | >80 |
| Compound 9 | HDAC3 | ~0.5 | >80 |
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol details the most common method for quantifying target protein degradation.[12]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[12]
-
Prepare a serial dilution of your (S,R,S)-AHPC-C7-amine PROTAC in cell culture medium. A typical dose-response curve might include 8-12 concentrations.
-
Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[15]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Transfer the separated proteins to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.[15] Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
-
Data Analysis:
-
Quantify the band intensities for your target protein and the loading control.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[15]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for verifying the formation of the POI-PROTAC-VHL ternary complex in cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with your PROTAC at its optimal degradation concentration. It is crucial to also include a co-treatment with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow the ternary complex to accumulate.[11] Incubate for a shorter time period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against your protein of interest (or a tagged version of it) overnight at 4°C to capture the POI and any interacting proteins.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Run the eluate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the Western blot with antibodies against your POI (to confirm successful immunoprecipitation) and against VHL.
-
An increased signal for VHL in the PROTAC-treated sample compared to the vehicle control indicates the formation of the ternary complex.[1]
-
Protocol 3: Global Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.[10][16]
-
Cell Culture and Treatment:
-
Culture your chosen cell line to 70-80% confluency.
-
Treat cells in triplicate with your PROTAC at its optimal degradation concentration and a vehicle control (e.g., DMSO).[16] Incubate for a time point determined to be optimal for on-target degradation (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify protein concentration, and digest the proteins into peptides using an enzyme like trypsin.[10]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[10]
-
-
Data Analysis:
-
Use specialized software to identify and quantify peptides and proteins.[10]
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[10]
-
Potential off-targets identified through proteomics must be validated using orthogonal methods, such as Western blotting.[10]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of target degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Concentration and Treatment Time
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize PROTAC concentration and treatment time for maximal and reproducible target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to determine the optimal concentration and time for a new PROTAC?
A1: The initial optimization of a novel PROTAC involves two key experiments: a dose-response study to find the optimal concentration and a time-course study to determine the optimal treatment duration. These experiments are crucial for establishing a therapeutic window and understanding the degradation kinetics of your target protein.[1][2]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a paradoxical decrease in target protein degradation.[3][4] This occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[5] To avoid this, it is essential to perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the bell-shaped curve characteristic of the hook effect and determine the optimal concentration for maximal degradation.[3]
Q3: My PROTAC shows weak or no degradation. What are the initial troubleshooting steps?
A3: When observing suboptimal degradation, a systematic evaluation of the entire PROTAC mechanism is necessary.[6] The initial steps should include:
-
Confirming Target Engagement: Ensure the PROTAC is binding to its intended target within the cell.
-
Assessing Cellular Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[2][7]
-
Verifying Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[8][9]
-
Checking for Ubiquitination: The target protein must be ubiquitinated to be marked for degradation.[6]
-
Ensuring Proteasomal Activity: The final step is the degradation of the ubiquitinated protein by the proteasome.[6]
Q4: How do I confirm that the observed protein degradation is proteasome-mediated?
A4: To confirm that the degradation is dependent on the proteasome, you can co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is proteasome-mediated, the addition of the inhibitor should rescue the target protein from degradation.[4]
Q5: What are the key kinetic parameters to characterize PROTAC activity?
A5: The key kinetic parameters that describe PROTAC activity include:
-
DC50: The concentration of the PROTAC that results in 50% of the maximal degradation.[10][11]
-
Dmax: The maximal percentage of target protein degradation achieved.[10][11]
-
Degradation rate constant (kdeg): The speed of protein degradation.[12]
-
Time to Dmax: The time required to reach maximal degradation.[10]
Experimental Workflows and Protocols
To achieve maximal and reproducible protein degradation, it is crucial to systematically determine the optimal PROTAC concentration and treatment duration. Below are diagrams and detailed protocols for foundational experiments.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Optimization
Caption: A logical workflow for optimizing PROTAC concentration and time.
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is designed to determine the DC50 and Dmax values and to identify the presence of the "hook effect".[3]
Materials:
-
Cells expressing the target protein
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Multi-well plates (e.g., 6-well or 12-well)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and will not exceed 80-90% confluency at the end of the experiment.[1]
-
Compound Preparation: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended range is 0.1 nM to 10 µM to capture the full dose-response curve.[11] Include a vehicle control (e.g., DMSO).
-
PROTAC Treatment: The next day, treat the cells with the range of PROTAC concentrations for a fixed time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax.[3]
-
Protocol 2: Time-Course Analysis by Western Blot
This protocol helps to determine the optimal treatment duration for maximal protein degradation.
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
PROTAC Treatment: Treat cells with the PROTAC at a concentration determined from the dose-response experiment (typically at or near the Dmax concentration). Include a vehicle control.
-
Time Points: Harvest cell lysates at various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours) post-treatment.[1]
-
Cell Lysis, Protein Quantification, and Western Blotting: Follow steps 4-6 from Protocol 1.
-
Data Analysis:
-
Quantify and normalize band intensities as described in Protocol 1.
-
Plot the percentage of remaining target protein against time to determine the time to Dmax and the degradation rate.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the effect of the PROTAC on cell proliferation and viability.[14]
Materials:
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[11]
-
PROTAC Treatment: Treat the cells with the same range of PROTAC concentrations used in the dose-response experiment.
-
Incubation: Incubate the cells for a relevant time period (e.g., 48 or 72 hours).[14]
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[11]
Quantitative Data Summary
The following tables provide representative data for key degradation and viability parameters.
Table 1: Representative PROTAC Degradation Parameters
| Parameter | Typical Range | Description |
| DC50 | 1 nM - 1 µM | Concentration for 50% of maximal degradation.[10][11] |
| Dmax | >80% | Maximal percentage of target protein degradation.[10][11] |
| Time to Dmax | 2 - 24 hours | Time to reach maximal degradation.[1] |
Table 2: Representative Cell Viability Parameters
| Parameter | Typical Range | Description |
| IC50 | Varies widely | Concentration for 50% inhibition of cell viability.[11] |
Troubleshooting Guide
Problem: Weak or No Degradation
Caption: A decision tree for troubleshooting poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Validating Protein Degradation by (S,R,S)-AHPC-C7-amine Dihydrochloride PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for protein degradation induced by Proteolysis-Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC-C7-amine dihydrochloride (B599025) moiety. This component serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical element in hijacking the cell's natural protein disposal machinery. Here, we present a detailed analysis of a first-in-class Lactate Dehydrogenase (LDH) targeting PROTAC utilizing a derivative of this VHL ligand, alongside a comparative discussion of alternative E3 ligase recruiting strategies. This guide will equip researchers with the necessary information to design, execute, and interpret experiments for validating the efficacy and mechanism of action of their own PROTAC molecules.
The PROTAC Advantage: Catalytic Degradation of Undruggable Targets
PROTACs are heterobifunctional molecules that offer a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of target proteins. They achieve this by forming a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[1] This "event-driven" pharmacology allows for sustained target suppression at lower compound concentrations and offers the potential to target proteins that have historically been considered "undruggable."[1]
dot
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of a VHL-Recruiting LDH PROTAC
A pioneering study by Sun et al. (2023) described the development of the first LDH-targeting PROTAC, compound 22 (also known as MS6105), which was synthesized using a derivative of (S,R,S)-AHPC-C7-amine to recruit the VHL E3 ligase.[1] Lactate dehydrogenase is a key enzyme in glycolysis and a promising target in aggressive cancers, particularly pancreatic cancer.[1] The study provides valuable quantitative data on the efficacy of this PROTAC in degrading both LDHA and LDHB subunits in various pancreatic cancer cell lines.
Quantitative Degradation Data
The potency and efficacy of a PROTAC are typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 22 (MS6105) | LDHA | PANC-1 | 38 ± 0.5 | 93 ± 2.6 | [1] |
| Compound 22 (MS6105) | LDHB | PANC-1 | 74 ± 6.9 | 86 ± 7.7 | [1] |
These results demonstrate that the (S,R,S)-AHPC-C7-amine-based PROTAC potently and effectively degrades both major subunits of LDH in a pancreatic cancer cell line.
Comparison with Alternative E3 Ligase Ligands
While the (S,R,S)-AHPC-C7-amine moiety effectively recruits the VHL E3 ligase, other E3 ligases can also be hijacked for targeted protein degradation. The most commonly used alternatives are Cereblon (CRBN) and the Inhibitor of Apoptosis Proteins (IAP). The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for off-target effects.
| E3 Ligase | Common Ligands | Advantages | Disadvantages |
| VHL | (S,R,S)-AHPC derivatives (e.g., VH032) | Well-characterized, high affinity, generally good degradation kinetics. | Can have higher molecular weight, potentially impacting cell permeability. |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide derivatives | Smaller, often more drug-like ligands. Can exhibit positive cooperativity in ternary complex formation. | Potential for "off-target" degradation of endogenous CRBN neosubstrates. |
| IAP | Bestatin derivatives, LCL161 derivatives | Can induce apoptosis through IAP inhibition, providing a dual mechanism of action. | Can lead to self-degradation of the IAP E3 ligase, potentially limiting sustained degradation. |
Currently, there is a lack of publicly available data on LDH-targeting PROTACs that utilize Cereblon or IAP E3 ligase ligands, preventing a direct quantitative comparison for this specific target. However, the general characteristics outlined above provide a framework for researchers to consider when designing new PROTACs.
Experimental Protocols for Validating Protein Degradation
Rigorous experimental validation is crucial to confirm the on-target activity and mechanism of action of a PROTAC. A multi-faceted approach using orthogonal assays is highly recommended.
dot
Caption: A typical experimental workflow for PROTAC validation.
Western Blotting for Protein Degradation
Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
Cell Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, MiaPaCa-2, BxPC-3) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC, the parent inhibitor (warhead), and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The (S,R,S)-AHPC-C7-amine dihydrochloride moiety is a valuable tool for the development of potent VHL-recruiting PROTACs. The successful degradation of LDH using a PROTAC built with this scaffold highlights its potential for targeting challenging disease-related proteins. By employing a rigorous validation workflow that includes quantitative proteomics, mechanistic assays, and functional cellular assays, researchers can confidently advance their PROTAC-based drug discovery programs. While direct comparative data for LDH degraders recruiting alternative E3 ligases is currently limited, a thorough understanding of the general characteristics of different E3 ligase ligands will aid in the rational design of next-generation protein degraders.
References
Western Blot Analysis: A Guide to Confirming Target Knockdown of ERRα with a Novel PROTAC
For researchers and drug development professionals, confirming the efficacy of targeted protein degraders is a critical step. This guide provides a comprehensive comparison of Western blot analysis for validating the knockdown of Estrogen-related Receptor α (ERRα) following treatment with a PROTAC (Proteolysis Targeting Chimera) synthesized using the VHL E3 ligase ligand, (S,R,S)-AHPC-C7-amine. We present supporting experimental data, detailed protocols, and a comparative look at alternative technologies.
Unveiling the Mechanism: A PROTAC Derived from (S,R,S)-AHPC-C7-amine
(S,R,S)-AHPC-C7-amine serves as a crucial building block in the synthesis of PROTACs. It incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When this is linked to a ligand that targets a specific protein of interest, such as ERRα, the resulting PROTAC acts as a molecular bridge. This ternary complex formation between ERRα, the PROTAC, and the VHL E3 ligase triggers the ubiquitination of ERRα, marking it for degradation by the proteasome. This targeted degradation offers a powerful strategy for reducing the levels of disease-implicated proteins.[1][2][3][4][5]
References
A Researcher's Guide to Measuring mRNA Levels Post-PROTAC Treatment: A Comparative Analysis of qPCR, Branched DNA, and NanoString Technologies
For researchers, scientists, and drug development professionals navigating the complexities of PROTAC-mediated protein degradation, understanding the impact on mRNA expression is a critical control. This guide provides an objective comparison of three leading technologies for mRNA quantification—Quantitative PCR (qPCR), Branched DNA (bDNA) Assay, and NanoString nCounter Analysis—offering a comprehensive overview of their performance, methodologies, and data outputs to inform your experimental design.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A key aspect of validating the mechanism of action of a PROTAC is to demonstrate that its effect is primarily at the protein level, without significantly altering the mRNA expression of the target gene.[2] Therefore, accurate and reliable measurement of mRNA levels is an indispensable step in PROTAC research and development.
This guide delves into a head-to-head comparison of qPCR, bDNA, and NanoString technologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of mRNA Quantification Technologies
The choice of an mRNA quantification platform depends on various factors, including the required sensitivity, throughput, and the nature of the biological sample. Below is a summary of the key performance characteristics of qPCR, bDNA, and NanoString assays.
| Feature | Quantitative PCR (qPCR) | Branched DNA (bDNA) Assay | NanoString nCounter |
| Principle | Target Amplification (RT-PCR followed by PCR) | Signal Amplification (Hybridization-based) | Direct Digital Counting (Molecular Barcoding) |
| Sensitivity | Very High (can detect single copies)[3] | High | High |
| Dynamic Range | Wide (7-8 log orders)[3] | Wide (approx. 500 to 10,000,000 molecules)[4] | > 500-fold[5] |
| Reproducibility | Generally high, but can be variable[6] | High | Very High (replicate correlation coefficient of 0.999)[5] |
| Throughput | Low to High (depending on instrument) | High (96-well format) | High (up to 800 targets per sample) |
| Sample Input | Low (ng of RNA) | Low to Moderate (can use cell lysates directly)[7] | Low (50-300 ng of total RNA or cell lysates)[1] |
| Workflow Complexity | Moderate (RNA extraction, reverse transcription, PCR) | Low to Moderate (cell lysis, hybridization steps)[7] | Low (direct hybridization from lysate)[1] |
| Data Analysis | Requires normalization to reference genes (e.g., 2-ΔΔCt method)[8] | Direct quantification | Direct digital counts, requires normalization |
| Cost per Sample | Low to Moderate | Moderate | High |
| Key Advantage | Gold standard, high sensitivity | No enzymatic reactions, robust with degraded RNA | High multiplexing, high precision, no amplification bias |
| Key Limitation | Susceptible to inhibitors and amplification bias | Lower sensitivity than qPCR for very low abundance transcripts | Higher cost per sample |
Experimental Protocols
Detailed and robust experimental protocols are crucial for generating reliable and reproducible data. Below are representative protocols for each technology.
Quantitative PCR (qPCR) Protocol for mRNA Analysis Post-PROTAC Treatment
This protocol is adapted from a study investigating mRNA-PROTACs and is suitable for measuring target mRNA levels in cultured cells following treatment with small molecule PROTACs.[6]
1. Cell Culture and PROTAC Treatment:
-
Seed cells (e.g., 3 x 105 cells/well in a 6-well plate) and allow them to adhere overnight.
-
Treat cells with the desired concentrations of PROTAC or vehicle control for the specified duration.
2. RNA Isolation:
-
Lyse cells directly in the well using a suitable reagent like TRIzol.
-
Extract total RNA according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
3. Reverse Transcription (cDNA Synthesis):
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
4. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
cDNA template
-
Nuclease-free water
-
-
Perform the reaction in a real-time PCR instrument.
5. Thermocycling Conditions:
-
Initial denaturation: 95°C for 1-3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 45-60 seconds (with plate read)
-
-
Melt curve analysis: 60°C to 95°C to verify product specificity.
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[8]
Branched DNA (bDNA) Assay Protocol for mRNA Quantification
This protocol provides a general workflow for the bDNA assay, which can be adapted for use with PROTAC-treated cells.[7][9]
1. Cell Lysis and Target Hybridization:
-
Treat cells with PROTAC or vehicle control in a 96-well plate.
-
Lyse the cells in the well using the provided lysis buffer containing a cocktail of specific oligonucleotide probes (capture extenders, label extenders, and blocking probes).
-
The target mRNA is captured by these probes in the lysate.
2. Capture on Plate:
-
Transfer the cell lysate containing the captured mRNA to a capture plate where capture probes are pre-coated on the wells.
-
Incubate overnight at a specified temperature (e.g., 53-55°C) to allow the capture extender probes to hybridize to the capture probes on the plate, immobilizing the target mRNA.[7]
3. Signal Amplification:
-
Wash the plate to remove unbound components.
-
Add a pre-amplifier solution that hybridizes to the label extenders.
-
Wash the plate and add the branched DNA (bDNA) amplifier, which hybridizes to the pre-amplifier.
-
Wash the plate and add a label probe conjugated to an enzyme (e.g., alkaline phosphatase) that binds to the bDNA amplifier.
4. Detection:
-
Wash the plate to remove unbound label probes.
-
Add a chemiluminescent substrate.
-
Measure the luminescent signal using a plate luminometer. The signal intensity is directly proportional to the amount of target mRNA.
NanoString nCounter Protocol for Gene Expression Analysis
The NanoString nCounter system allows for direct digital quantification of mRNA from cell lysates without the need for reverse transcription or amplification.[1][10]
1. Sample Preparation (Cell Lysate):
-
Treat cells with PROTAC or vehicle control.
-
Lyse the cells using a guanidinium-based lysis buffer (e.g., Qiagen Buffer RLT).
-
The recommended cell concentration is approximately 2,000–10,000 cells/µl.[11]
2. Hybridization Setup:
-
In a thermal cycler pre-heated to 65°C, combine the cell lysate (containing 50-300 ng of total RNA equivalent) with the nCounter Reporter CodeSet and Capture ProbeSet in a hybridization buffer.
-
If using crude cell lysates, add Proteinase K to the master mix.[1]
-
Incubate the hybridization reaction at 65°C for 16-24 hours.[1]
3. Post-Hybridization Processing (Automated):
-
Load the hybridized samples into the nCounter Prep Station.
-
The Prep Station removes excess probes and immobilizes the probe-target complexes on the nCounter cartridge.
4. Digital Data Acquisition (Automated):
-
Transfer the cartridge to the nCounter Digital Analyzer.
-
The Digital Analyzer counts the individual fluorescent barcodes corresponding to each target mRNA molecule.
5. Data Analysis:
-
The raw digital counts are normalized using positive controls and housekeeping genes.
-
The software provides direct, normalized counts for each target gene.
Visualizing the Methodologies
To better understand the workflows and underlying principles, the following diagrams illustrate the key steps in PROTAC action and the subsequent mRNA quantification by qPCR, bDNA, and NanoString.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for qPCR analysis.
Caption: Experimental workflow for the bDNA assay.
Caption: Experimental workflow for NanoString nCounter.
Conclusion
Measuring mRNA levels is a fundamental control experiment in the development and validation of PROTACs. While qPCR remains a widely used and sensitive method, bDNA assays and NanoString technology offer compelling alternatives with distinct advantages in terms of workflow simplicity, multiplexing capability, and robustness with challenging sample types. The selection of the optimal platform should be guided by the specific requirements of the study, including the number of targets, sample availability, desired throughput, and budget. By understanding the comparative performance and methodologies of these powerful technologies, researchers can confidently and accurately assess the on-target and potential off-target effects of their PROTAC molecules at the transcriptomic level.
References
- 1. nanostring.com [nanostring.com]
- 2. researchgate.net [researchgate.net]
- 3. tep.cancer.illinois.edu [tep.cancer.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio.as.uky.edu [bio.as.uky.edu]
- 6. A comparison of branched DNA and reverse transcriptase quantitative polymerase chain reaction methodologies for quantitation of lipid nanoparticle encapsulated mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relative quantification of mRNA: comparison of methods currently used for real-time PCR data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NanoString nCounter Gene Expression CodeSet RNA Hybridization Protocol [protocols.io]
- 11. genomics.uci.edu [genomics.uci.edu]
A Comparative Guide to VHL E3 Ligase Ligands for PROTAC Development: (S,R,S)-AHPC-C7-amine in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S,R,S)-AHPC-C7-amine and other prominent von Hippel-Lindau (VHL) E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting key performance data, detailed experimental protocols, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary information to make informed decisions in the design and optimization of novel protein degraders.
Introduction to VHL Ligands in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully and widely utilized ligases in PROTAC design, owing to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[3][]
The formation of a stable and productive ternary complex between the VHL ligase, the PROTAC, and the target protein is the critical initiating step for subsequent poly-ubiquitination and proteasomal degradation of the target.[3] The efficiency of this process is highly dependent on the properties of the VHL ligand. (S,R,S)-AHPC-C7-amine is a derivative of the potent and well-established VHL ligand VH032, featuring a seven-carbon amine linker.[5] This pre-functionalized ligand serves as a versatile building block for the synthesis of VHL-recruiting PROTACs.
This guide will benchmark the performance of PROTACs derived from the (S,R,S)-AHPC scaffold against those utilizing other common VHL ligands, such as VH101 and VH298, focusing on key performance metrics.
Quantitative Comparison of VHL Ligands
The efficacy of a VHL ligand within a PROTAC is assessed through a series of quantitative metrics. These include the binary binding affinity of the ligand to VHL, the stability and cooperativity of the ternary complex (POI-PROTAC-VHL), and the cellular potency of the resulting PROTAC in degrading the target protein.
VHL Ligand Binary Binding Affinity
The binding affinity of the E3 ligase ligand for its target is a crucial parameter influencing the formation of the ternary complex.[1] The table below summarizes the binding affinities of common VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method |
| VH032 | 185 nM | Not Specified |
| VH101 | 44 nM | Not Specified |
| VH298 | 288.2 nM (Ki) | TR-FRET |
Note: Direct comparison of binding affinities should be made with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[1]
PROTAC Degradation Efficiency: DC50 and Dmax
The ultimate measure of a VHL-based PROTAC's success is its ability to effectively degrade the target protein within a cellular context.[3] Key metrics include DC₅₀ (the concentration of PROTAC that results in 50% degradation) and Dₘₐₓ (the maximum percentage of degradation achieved).[3] Lower DC50 values indicate higher potency. The efficiency of a PROTAC is influenced by the interplay of the VHL ligand, the linker, and the target ligand, making direct comparisons of VHL ligands in different PROTAC contexts challenging.[1] The following table presents data on the degradation efficiency of PROTACs utilizing different VHL ligands against the BET bromodomain protein BRD4.
| PROTAC | VHL Ligand | Target | Cell Line | DC50 | Dmax |
| MZ1 | VH032 derivative | BRD4 | HeLa | ~100 nM | >90% |
| ARV-771 | VH032 derivative | BRD4 | 22Rv1 | <1 nM | >95% |
Data is illustrative and compiled from various sources. Direct comparison requires identical experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflow
Diagrams are crucial for understanding the complex biological processes and experimental sequences in PROTAC development.
Detailed Experimental Protocols
Objective comparison requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL ligand and PROTAC characterization.
Fluorescence Polarization (FP) Competition Assay for VHL Binding
This assay measures the binding affinity of a VHL ligand by its ability to displace a fluorescently labeled probe from the VHL protein complex (VCB: VHL, Elongin C, Elongin B).[3]
-
Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling slows, and polarization increases. Unlabeled competitor ligands will displace the probe, causing a decrease in polarization.[3]
-
Methodology:
-
Reagents: Purified VCB complex, fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide), assay buffer, and test ligands.[3]
-
Procedure: In a suitable microplate, add a constant concentration of VCB and the fluorescent probe to each well. Add serial dilutions of the test ligand (e.g., a PROTAC containing (S,R,S)-AHPC-C7-amine). Incubate to reach binding equilibrium. Measure fluorescence polarization using a microplate reader.[3]
-
Data Analysis: Plot the change in polarization against the ligand concentration to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).[3]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat released or absorbed during a biomolecular binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[6]
-
Principle: A solution of one molecule (e.g., PROTAC) is titrated into a solution of another (e.g., VHL or the POI) in a highly sensitive calorimeter. The heat changes upon binding are measured.[6]
-
Methodology:
-
Sample Preparation: Dialyze the purified target protein and VHL complex against the same ITC buffer. Prepare the PROTAC solution in the same buffer.[6]
-
Binary Titrations: To determine the binary binding affinities, titrate the PROTAC into the VHL solution and, in a separate experiment, into the POI solution.[7]
-
Ternary Complex Titration: To characterize the ternary complex, pre-saturate the VHL complex with the PROTAC and titrate this binary complex into the POI solution.[7]
-
Data Analysis: The heat changes from each injection are integrated and fitted to a suitable binding model to determine the thermodynamic parameters of the interactions.[7] The cooperativity factor (α) can be calculated from the ratio of the binding affinities in the binary and ternary experiments.[7]
-
Western Blotting for Cellular Degradation (DC50/Dmax Determination)
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[8]
-
Principle: This immunoassay uses antibodies to detect the amount of a specific protein in a complex mixture (cell lysate).
-
Methodology:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of concentrations of the PROTAC for a fixed duration (e.g., 24 hours).[9]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin) to normalize the results.[3]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in live cells, offering a higher throughput alternative to Western blotting.[10][11] This protocol requires a cell line where the POI has been endogenously tagged with the HiBiT peptide using CRISPR/Cas9.[7]
-
Principle: The 11-amino-acid HiBiT tag complements with the LgBiT protein to form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[10]
-
Methodology (Lytic Endpoint Assay):
-
Cell Seeding: Plate the HiBiT-tagged cells in a white, 96-well assay plate.[7]
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate for the desired time.[7]
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which lyses the cells and contains the LgBiT protein and luciferase substrate.[7]
-
Measurement: Measure the luminescence using a plate-based luminometer.[7]
-
Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged POI. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.[7]
-
Conclusion
The selection of a VHL ligand is a critical decision in the design of a potent and selective PROTAC. While high-affinity binders like VH101 may seem advantageous, the well-characterized and synthetically tractable nature of the VH032 scaffold, from which (S,R,S)-AHPC-C7-amine is derived, makes it a robust and popular choice in PROTAC development. The ultimate performance of a PROTAC is a complex interplay between the VHL ligand, the linker, and the target ligand, with the stability and cooperativity of the ternary complex being paramount. This guide provides the foundational data and methodologies to empower researchers to make informed decisions in their pursuit of novel protein degraders. Rigorous experimental validation, as outlined in the provided protocols, is essential to identifying the most effective VHL ligand and PROTAC architecture for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S,R,S)-AHPC-C7-amine dihydrochloride and other VH032 Derivatives in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous selection of their constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase. Among the most successfully utilized E3 ligases in PROTAC development is the von Hippel-Lindau (VHL) protein. This guide provides an objective comparison of (S,R,S)-AHPC-C7-amine dihydrochloride (B599025), a derivative of the potent VHL ligand VH032, with other VH032 derivatives, offering insights into how linker modifications influence PROTAC performance.
The Central Role of VH032 and its Derivatives in PROTAC Technology
VH032 is a well-established, high-affinity ligand for VHL, serving as a cornerstone in the design of many successful PROTACs.[1] Its derivatives, such as (S,R,S)-AHPC-C7-amine, are functionalized versions of VH032 designed for straightforward conjugation to a linker and subsequently to a POI ligand. The (S,R,S)-AHPC core structure ensures high-affinity binding to VHL, while the appended linker, in this case, a 7-carbon alkyl chain with a terminal amine, provides a versatile attachment point for the POI-targeting warhead.
The linker itself is not merely a passive spacer; its length, composition, and attachment point are critical determinants of a PROTAC's efficacy.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, which is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Comparative Performance of VH032-Based PROTACs
The choice of linker significantly impacts a PROTAC's degradation efficiency (DC50 and Dmax), selectivity, and physicochemical properties such as cell permeability.[2][3] While direct head-to-head comparisons of a comprehensive series of alkyl amine linkers of varying lengths are not extensively documented in single studies, the available literature allows for a comparative analysis of different linker strategies in VH032-based PROTACs.
Data Presentation
The following tables summarize key quantitative data for VH032-based PROTACs, highlighting the influence of linker composition and length on their performance.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | VHL Ligand Linkage | Linker Composition | DC50 (nM) | Dmax (%) | Target Selectivity | Reference |
| MZ1 | Amide | 3-unit PEG | ~13 | >90 | BRD4 > BRD2/3 | [4] |
| AT1 | Thioether | 2-unit PEG | ~25 | >90 | Highly selective for BRD4 | [5] |
This table compares the well-characterized BRD4-targeting PROTACs MZ1 and AT1. Both utilize a VH032 derivative and the same warhead (JQ1), but differ in the linker attachment and composition. The thioether linkage in AT1, compared to the amide linkage in MZ1, results in higher selectivity for BRD4 over other BET family members.
Table 2: Influence of Linker Length on Target Degradation
| PROTAC Series | Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Observations | Reference |
| TBK1 Degraders | TBK1 | Alkyl/Ether | < 12 | No degradation | N/A | A minimum linker length is required for activity. | [2] |
| 12-29 | Submicromolar | >76 | Potent degradation observed within this range. | [2] | |||
| ERα Degraders | ERα | Alkyl | 16 | Optimal | High | A clear optimal linker length was identified for maximal degradation. | [6] |
This table illustrates the critical importance of linker length. For TBK1, a minimum linker length was necessary to observe any degradation, while for ERα, a specific linker length resulted in optimal efficacy. This highlights the empirical nature of linker optimization for each target.
Table 3: Physicochemical Properties and Permeability of VH032-Based PROTACs
| PROTAC Series | Linker Type | Permeability (Pe, 10⁻⁶ cm/s) | Key Finding | Reference |
| MZ Series | PEG | 0.006 - 0.6 | A 100-fold difference in permeability was observed within this series, highlighting the significant impact of even small structural changes. | [7] |
| AT Series | PEG with Thioether Linkage | Low | Generally lower permeability compared to the MZ series. | [7] |
| Alkyl vs. PEG | Alkyl | 0.002 | The alkyl-linked PROTAC was the least permeable in this study. | [7] |
This table, based on a study of various VH032-based PROTACs, demonstrates that linker composition profoundly affects cell permeability. The data suggests that flexible PEG linkers can, in some contexts, be beneficial for permeability compared to more rigid alkyl linkers, potentially due to the formation of intramolecular hydrogen bonds that shield polar surfaces.[7]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of PROTAC development. Below are detailed methodologies for key experiments cited in the evaluation of VH032-based PROTACs.
Western Blot for Target Protein Degradation
This is the most direct method to quantify the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Data Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase in live cells, providing evidence of ternary complex formation.
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (VHL) fused to a HaloTag® (energy acceptor).
-
-
Labeling and Treatment:
-
Label the HaloTag®-VHL fusion protein with a cell-permeable fluorescent HaloTag® ligand.
-
Treat the cells with the PROTAC at various concentrations.
-
-
BRET Measurement:
-
Add the NanoBRET™ substrate to the cells.
-
Measure the luminescence signal at two wavelengths (donor emission and acceptor emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent increase in the BRET ratio indicates PROTAC-induced ternary complex formation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the PROTAC binds to its intended target within the complex environment of the cell.
Protocol:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Heat Treatment:
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein in the supernatant by Western blot or other protein detection methods.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in PROTAC design and evaluation.
Signaling Pathway
Caption: Mechanism of action of a VH032-based PROTAC.
Experimental Workflow
Caption: Experimental workflow for PROTAC evaluation.
Logical Relationships
Caption: Logical relationships in PROTAC design.
Conclusion
(S,R,S)-AHPC-C7-amine dihydrochloride and other VH032 derivatives are invaluable tools in the development of PROTACs. The selection of the appropriate VH032 derivative, with its specific linker, is a critical decision that profoundly influences the performance of the final PROTAC molecule. While a longer alkyl chain like the C7 linker in (S,R,S)-AHPC-C7-amine can provide the necessary flexibility and distance to span between the target protein and VHL, the optimal linker length and composition must be empirically determined for each specific target. The data presented in this guide underscores the importance of a systematic approach to linker design and the necessity of a multi-assay validation workflow to identify potent and selective protein degraders. By carefully considering the interplay between the VHL ligand, the linker, and the target ligand, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Protein Knockdown: (S,R,S)-AHPC-C7-amine vs. CRBN Ligands in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between PROTACs employing (S,R,S)-AHPC-C7-amine, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, and those utilizing common Cereblon (CRBN) ligands such as pomalidomide (B1683931), lenalidomide, and thalidomide. This analysis will focus on their performance in degrading the same target protein, the Bromodomain and Extra-Terminal domain (BET) protein BRD4, to ensure a relevant and direct comparison.
While specific data for PROTACs containing the exact (S,R,S)-AHPC-C7-amine linker is not extensively published, the performance of PROTACs built using the core (S,R,S)-AHPC scaffold, such as ARV-771, provides a robust basis for comparison. Both VHL- and CRBN-based PROTACs have demonstrated the ability to achieve potent, sub-nanomolar degradation of target proteins. The choice between these two classes of degraders is nuanced and depends on a multitude of factors including the specific target protein, desired pharmacokinetic properties, and the cellular context.[1]
Mechanism of Action: A Tale of Two Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by co-opting the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental mechanism for both VHL- and CRBN-based PROTACs is the formation of a ternary complex between the POI and the respective E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of the POI.[1] Despite this shared mechanism, the choice of E3 ligase can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic profile.[1]
Quantitative Performance Comparison: Degradation of BRD4
The following tables summarize the performance of exemplary VHL- and CRBN-based PROTACs targeting BRD4. The key metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency.
Table 1: Performance of (S,R,S)-AHPC Scaffold-Based VHL-Recruiting PROTACs
| PROTAC | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 | > 95 | [2][3][4] |
| MZ1 | BRD4 (preferential) | H661 / H838 (Lung Cancer) | 8 / 23 | > 95 | |
| MZ1 | BRD4 | HeLa | ~13 | > 95 | [5] |
Table 2: Performance of CRBN Ligand-Based PROTACs
| PROTAC | CRBN Ligand | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | Thalidomide derivative | BRD4 | HEK293T | 6 | 97 | [6] |
| ARV-825 | Pomalidomide | BRD4 | Burkitt's Lymphoma | < 1 | > 95 | [1] |
| dBET1 | Thalidomide derivative | BRD2/3/4 | RS4;11 | ~1.8 | > 98 | [5] |
| ZQ-23 | Pomalidomide | HDAC8 | - | 147 | 93 | [7] |
| SJF620 | Lenalidomide analogue | BTK | - | 7.9 | 95 | [8] |
Note: DC50 and Dmax values can vary significantly depending on the cell line, treatment time, and experimental conditions.
Based on the available data, both (S,R,S)-AHPC-based VHL recruiters and various CRBN-based PROTACs can achieve potent, sub-nanomolar degradation of their targets. For instance, ARV-771, which utilizes an (S,R,S)-AHPC-based VHL ligand, demonstrates a DC50 of less than 5 nM for BET proteins in castration-resistant prostate cancer cells.[2][3][4] Similarly, the pomalidomide-based CRBN recruiter ARV-825 shows a DC50 of under 1 nM for BRD4 in Burkitt's lymphoma cells.[1]
Key Differences and Considerations
While both classes of PROTACs are highly effective, several factors can influence the choice between a VHL and a CRBN recruiter:
-
Expression Levels: The abundance of VHL and CRBN can differ across various cell types and tissues, which can impact the efficacy of the corresponding PROTACs.[5]
-
"Hook Effect": This phenomenon, where degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes, has been reported to be less pronounced for some VHL-based PROTACs compared to their CRBN counterparts.[5]
-
Selectivity: The choice of E3 ligase and linker can influence selectivity. For the BET family, the VHL-based PROTAC MZ1 showed preferential degradation of BRD4 over BRD2 and BRD3, whereas the CRBN-based dBET1 degraded all three with similar potency.[5]
-
Physicochemical Properties: CRBN ligands like pomalidomide are often smaller and may contribute to more favorable drug-like properties in the final PROTAC molecule.[9]
Experimental Protocols
Accurate and reproducible data is paramount in the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
This is the most fundamental assay to confirm PROTAC-induced degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the E3 ligase ligand, if available).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10][11]
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase, confirming the formation of the ternary complex.
Principle: The assay uses NanoLuc® luciferase as an energy donor fused to the target protein and a fluorescently labeled HaloTag® as an acceptor fused to the E3 ligase (VHL or CRBN). PROTAC-induced proximity allows for Bioluminescence Resonance Energy Transfer (BRET) from the donor to the acceptor, generating a quantifiable signal.[12][13]
Methodology:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-E3 ligase fusion.
-
Treatment: Treat the cells with the PROTAC at various concentrations.
-
Reagent Addition: Add the NanoBRET® Nano-Glo® substrate and the HaloTag® 618 Ligand.
-
Signal Measurement: Measure the donor and acceptor signals using a luminometer with appropriate filters. The NanoBRET™ ratio is calculated from these readings, which is indicative of ternary complex formation.[12][14]
Biophysical Assays for Ternary Complex Characterization
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques to quantify the binding affinities and thermodynamics of binary (PROTAC-protein) and ternary complex formation.
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event.
-
Procedure: A solution of the PROTAC is titrated into a solution of the target protein (or E3 ligase), and the resulting heat changes are measured. To study ternary complex formation, the PROTAC is pre-incubated with one protein partner before being titrated into the other.[9][15]
-
Output: Provides the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, which helps in understanding the thermodynamic drivers of complex formation.[9][15]
Surface Plasmon Resonance (SPR):
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
-
Procedure: One of the binding partners (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the PROTAC, or a pre-incubated mixture of the PROTAC and the target protein, is flowed over the chip.[16][17][18]
-
Output: Provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated for both binary and ternary interactions.[17][18]
Conclusion
Both (S,R,S)-AHPC-based VHL-recruiting PROTACs and CRBN-based PROTACs are highly potent degraders of target proteins. The choice between them is not a matter of universal superiority but rather a strategic decision based on the specific biological context and therapeutic goals. VHL-based PROTACs may offer advantages in selectivity and a less pronounced hook effect for certain targets, while the smaller, well-characterized CRBN ligands are widely used and have led to several clinical candidates. A thorough, head-to-head evaluation using a suite of quantitative assays, as detailed in this guide, is essential for the rational design and optimization of next-generation targeted protein degraders.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Immune Checkpoint Proteins-ProbeChem.com [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. dBET6 | Active Degraders | Tocris Bioscience [tocris.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [ch.promega.com]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. aragen.com [aragen.com]
A Researcher's Guide to Cost-Effectiveness: (S,R,S)-AHPC-C7-amine dihydrochloride in PROTAC Development
For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the selection of appropriate chemical tools is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality, and the choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of (S,R,S)-AHPC-C7-amine dihydrochloride (B599025), a ligand for the von Hippel-Lindau (VHL) E3 ligase, with common alternatives that recruit the Cereblon (CRBN) E3 ligase.
Executive Summary
(S,R,S)-AHPC-C7-amine dihydrochloride is a valuable building block for the synthesis of VHL-recruiting PROTACs. The decision to use a VHL-based approach over a CRBN-based one is nuanced and depends on the specific target protein, cellular context, and desired pharmacokinetic properties. While CRBN-based PROTACs often utilize smaller, more drug-like ligands, VHL-based counterparts can offer advantages in selectivity and may be more effective in certain cellular environments. This guide presents a detailed analysis of the performance, cost, and experimental considerations for this compound and its CRBN-recruiting alternatives, supported by experimental data and detailed protocols.
Performance Comparison: VHL vs. CRBN Ligands
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice between a VHL and a CRBN ligand can significantly impact these parameters.
Key Considerations:
-
Cellular Localization: CRBN is primarily localized in the nucleus, while VHL is found in both the cytoplasm and the nucleus. This can influence the choice of E3 ligase depending on the location of the target protein.
-
Tissue Expression: The expression levels of VHL and CRBN can vary across different tissues and cell lines, which can affect the potency of the PROTAC.
-
Binding Kinetics: CRBN-based PROTACs tend to have faster catalytic turnover rates, which may be advantageous for rapidly dividing cells. VHL-based PROTACs often form more stable ternary complexes, which can be beneficial for degrading more stable proteins.[][2]
-
Selectivity and Off-Target Effects: VHL ligands are generally considered to have a more defined binding pocket, which can lead to higher selectivity. CRBN ligands have been associated with off-target effects on certain zinc-finger transcription factors.[]
-
Solubility and Stability: The physicochemical properties of the E3 ligase ligand can influence the overall solubility and stability of the final PROTAC molecule. VHL ligands, being more peptide-like, can sometimes present challenges in this regard compared to the smaller, more drug-like CRBN ligands.
Quantitative Performance Data
The following table summarizes a comparison between a VHL-based PROTAC (ARV-771) and a CRBN-based PROTAC (dBET1) targeting BET bromodomain proteins. While not a direct comparison using this compound, it provides a valuable illustration of the potential performance differences.
| PROTAC | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line | Reference |
| ARV-771 | VHL | BRD2/3/4 | < 1 nM | >95% | 22Rv1 (Prostate Cancer) | [3] |
| dBET1 | CRBN | BRD2/3/4 | ~500-fold weaker than ARV-771 | Not specified | 22Rv1 (Prostate Cancer) | [3] |
Cost-Effectiveness Analysis
The cost-effectiveness of an E3 ligase ligand in research extends beyond its purchase price. It encompasses factors such as the potency of the resulting PROTAC (less compound needed for experiments), the ease and efficiency of synthesis, and the potential for off-target effects that could lead to misleading results and wasted resources.
The following table provides an approximate cost comparison for this compound and a representative CRBN ligand-linker amine. Prices are subject to change and may vary between suppliers.
| Compound | E3 Ligase Recruited | Supplier Example | Price (100 mg) |
| This compound | VHL | MedChemExpress | ~$250 |
| Pomalidomide-PEG3-Amine HCl salt | CRBN | AxisPharm | $540[4] |
| Thalidomide-5-(PEG2-amine) | CRBN | BroadPharm | $430 |
| Lenalidomide-C4-amine HCl | CRBN | Tenova Pharma | ~$190 |
Analysis:
While some CRBN ligand-linker amines can be more expensive per milligram than this compound, the overall cost-effectiveness will depend on the specific research application. If a VHL-based PROTAC demonstrates significantly higher potency, as suggested by the ARV-771 example, the higher upfront cost of the ligand may be offset by the need for smaller quantities in downstream experiments. Conversely, the potentially more favorable physicochemical properties of some CRBN ligands might simplify formulation and handling, leading to indirect cost savings.
Experimental Protocols
PROTAC Synthesis via Amide Bond Formation
This protocol describes a general method for conjugating an amine-terminated E3 ligase ligand, such as this compound or a CRBN-linker-amine, to a carboxylic acid-functionalized "warhead" (the ligand for the protein of interest).
Materials:
-
Amine-terminated E3 ligase ligand (e.g., this compound)
-
Carboxylic acid-functionalized warhead (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve the amine-terminated E3 ligase ligand (1.1 equivalents) in anhydrous DMF. If using a hydrochloride salt, add 1.0-2.0 equivalents of DIPEA to neutralize the acid.
-
Add the E3 ligase ligand solution to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final PROTAC.
Western Blot for DC50 and Dmax Determination
This protocol outlines the key steps for quantifying PROTAC-induced protein degradation.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from low nanomolar to high micromolar concentrations) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control band intensity for each sample. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Example Signaling Pathway: RAS-RAF-MEK-ERK
Caption: The RAS-RAF-MEK-ERK pathway, a common target for PROTAC-mediated degradation.
References
A Comparative Guide to Successful PROTACs Developed with (S,R,S)-AHPC-Derived VHL Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of successful Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC scaffold, a derivative of the well-characterized VH032 ligand, for recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The focus is on PROTACs developed using amine-functionalized (S,R,S)-AHPC linkers, with a key example being the development of degraders for Estrogen-related Receptor α (ERRα) using a moiety closely related to (S,R,S)-AHPC-C7-amine dihydrochloride.
We will compare the performance of these PROTACs with alternative degraders where data is available, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
The Role of (S,R,S)-AHPC in PROTACs
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The (S,R,S)-AHPC moiety is a high-affinity ligand for the VHL E3 ligase, and its specific stereochemistry is crucial for potent binding.[2] By incorporating this ligand, PROTACs can effectively hijack the cellular ubiquitin-proteasome system for targeted protein degradation.[2]
dot
Caption: PROTAC-mediated protein degradation pathway.
Comparative Performance of (S,R,S)-AHPC-Based PROTACs
The versatility of the (S,R,S)-AHPC scaffold is demonstrated by its successful application in developing potent degraders for a range of clinically relevant targets.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Key Findings & Citations |
| Compound 6c (ERRα Degrader) | Estrogen-related Receptor α (ERRα) | MDA-MB-231 | >80% degradation at 30 nM | >80% | A potent and selective degrader of ERRα. Its synthesis utilized a VHL amino building block for coupling.[3] |
| ARV-771 | BET Bromodomains (BRD2/3/4) | Castration-Resistant Prostate Cancer (CRPC) cell lines | < 1 nM | Not Specified | Potently degrades BET proteins and shows superior anti-proliferative effects compared to BET inhibitors.[4][5][6] |
| GMB-475 | BCR-ABL1 | K562 | 340 nM | 95% | Effectively degrades the BCR-ABL1 fusion protein in chronic myeloid leukemia cells.[7] |
| p38α Degrader (NR-11c) | p38α | Breast Cancer Cell Lines | Not Specified | Potent degradation at 1 µM | VHL-based PROTACs for p38α showed improved solubility compared to CRBN-based counterparts.[8] |
| SMARCA2 Degrader | SMARCA2 | Not Specified | 78 nM | 46% | Demonstrates selectivity for SMARCA2 over the highly homologous SMARCA4.[9] |
In-Depth Look: ERRα Degraders
A series of PROTACs targeting ERRα were developed using an (S,R,S)-AHPC amine building block. Among these, compound 6c emerged as a highly potent and selective degrader.
ERRα Signaling Pathway
Estrogen-related receptor α is a key regulator of cellular metabolism and has been implicated in various cancers. Its activity is modulated by co-activators and it can influence estrogen receptor (ER) signaling pathways.[10][11]
dot
Caption: Simplified ERRα signaling and PROTAC intervention.
Comparison with Alternatives
A key validation in the study of ERRα degrader 6c was the synthesis of its epimer, 6c-Epi , with a reversed stereochemistry at the proline 4-position of the VHL ligand. This epimer was unable to bind VHL and consequently did not induce ERRα degradation, demonstrating the specific requirement of the (S,R,S)-AHPC scaffold for activity.[3]
| Compound | Target Protein | VHL Ligand Stereochemistry | ERRα Degradation (at 100 nM) |
| 6c | ERRα | (S,R,S) | ~80% |
| 6c-Epi | ERRα | (S,S,S) | No degradation |
Experimental Protocols
Objective comparison of PROTACs requires standardized and detailed methodologies. Below are protocols for key experiments used in the characterization of (S,R,S)-AHPC-based PROTACs.
Experimental Workflow
dot
Caption: General experimental workflow for PROTAC evaluation.
Western Blot for PROTAC-Induced Protein Degradation
This assay quantifies the reduction in the level of a target protein following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC stock solution (typically in DMSO).
-
Vehicle control (e.g., DMSO).
-
Inactive control PROTAC (e.g., with an epimerized VHL ligand).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (for DC50 determination) or a fixed concentration over various time points (for time-course analysis). Include vehicle and inactive controls.
-
Incubate for the desired duration (e.g., 4, 8, 16, 24 hours) at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
For dose-response experiments, plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 value.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the binding affinity of the PROTAC to its target protein and the E3 ligase, and can be adapted to assess the formation of the ternary complex.
Principle: TR-FRET relies on the transfer of energy between a donor fluorophore (e.g., Terbium-cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 488) when they are in close proximity. By labeling the target protein and the E3 ligase with components of a FRET pair (often via tagged proteins and corresponding antibodies), the PROTAC-induced formation of the ternary complex brings the donor and acceptor together, resulting in a FRET signal.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VCB complex).
-
PROTAC of interest.
-
TR-FRET donor-labeled antibody against the target protein's tag (e.g., anti-GST-Tb).
-
TR-FRET acceptor-labeled antibody against the E3 ligase's tag (e.g., anti-His-d2).
-
Assay buffer.
-
384-well low-volume microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein, tagged E3 ligase, and the labeled antibodies at optimized concentrations in assay buffer.
-
-
Assay Assembly:
-
Add the target protein, E3 ligase, and PROTAC dilutions to the wells of the microplate.
-
Add the donor and acceptor antibody mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the components to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader, with a time delay to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" in PROTACs, where at high concentrations, binary complexes dominate over the productive ternary complex. The peak of this curve represents the optimal concentration for ternary complex formation.
-
Signaling Pathways of Other Key Targets
Understanding the signaling pathways of the target proteins is crucial for predicting the downstream pharmacological effects of their degradation.
BET Proteins (BRD2/3/4)
BET proteins are epigenetic "readers" that bind to acetylated histones and regulate the transcription of key oncogenes like MYC. Their degradation by PROTACs such as ARV-771 leads to the suppression of these oncogenic signaling pathways.[12][13]
dot
References
- 1. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 11. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking PROTAC Specificity: A Comparative Guide to Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation (TPD), ensuring the specificity of proteolysis-targeting chimeras (PROTACs) is paramount. This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for validating on-target efficacy and selectivity, supported by experimental data and detailed protocols.
The advent of PROTACs has revolutionized therapeutic strategies by hijacking the body's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block protein function, PROTACs trigger their complete removal.[3] However, the heterobifunctional nature of PROTACs—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker—necessitates rigorous validation to rule out unintended degradation of off-target proteins, which could lead to adverse effects.[4] While traditional methods like Western blotting offer a glimpse into on-target effects, mass spectrometry (MS)-based proteomics provides a comprehensive, unbiased, and global view of the proteome, making it an indispensable tool for assessing PROTAC specificity.[5][6]
The Power of a Global View: MS-Based Proteomics vs. Traditional Methods
This global analysis is crucial for identifying unanticipated off-target degradation events and understanding the downstream consequences of target protein removal.[8][9] Furthermore, advanced proteomic techniques can be tailored for high-throughput screening of numerous PROTAC candidates, accelerating the drug discovery pipeline.[8]
Quantitative Comparison of Key Validation Techniques
| Feature | Mass Spectrometry (Global Proteomics) | Western Blotting | Cellular Thermal Shift Assay (CETSA) |
| Principle | Unbiased identification and quantification of peptides from digested proteins.[5] | Antibody-based detection of a specific protein separated by size.[5] | Measures thermal stabilization of a protein upon ligand binding.[10] |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously.[5] | Semi-quantitative or quantitative measurement of a single target protein.[5] | Assessment of target engagement for a specific protein.[10] |
| Specificity Assessment | Unbiased, proteome-wide off-target identification.[6] | Limited to pre-selected potential off-targets. | Indirectly suggests specificity through target engagement. |
| Throughput | Adaptable for high-throughput screening with automated workflows.[8] | Generally lower throughput and more labor-intensive.[5] | Moderate throughput, can be adapted for plate-based formats. |
| DC50/Dmax Determination | Can be used to determine dose-response curves and degradation parameters.[5] | A common method for determining DC50 and Dmax values.[5] | Not directly applicable for degradation parameters. |
| Sensitivity | High, capable of detecting low-abundance proteins. | Variable, dependent on antibody affinity and specificity.[5] | Dependent on the thermal stability of the target protein. |
Visualizing the Path to Validation: Experimental Workflows
A comprehensive understanding of a PROTAC's mechanism of action requires a multi-faceted experimental approach. The following diagrams illustrate the typical workflows for validating PROTAC specificity using mass spectrometry-based proteomics and the foundational mechanism of PROTAC action.
Figure 1. PROTAC Mechanism of Action.
Figure 2. Global Proteomics Workflow.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are the cornerstone of reliable PROTAC validation. The following sections provide detailed methodologies for key experiments.
Mass Spectrometry-Based Global Proteomics for Off-Target Profiling
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance following PROTAC treatment.[5]
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.[5]
-
Treat cells with the PROTAC at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) must be included.[5]
-
Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).[5]
2. Protein Extraction and Digestion:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading for digestion.[5]
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[5]
-
Digest the proteins into peptides overnight using trypsin.[5]
3. TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[5]
-
Combine the TMT-labeled samples into a single tube.[5]
-
Clean up the pooled sample using solid-phase extraction (SPE) to remove excess TMT reagent and other contaminants.[5]
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled, labeled peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.[5]
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).[5]
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[5]
5. Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).[5]
-
Identify peptides and proteins by searching the data against a relevant protein database.[5]
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples, thus revealing on-target and potential off-target effects.[6]
Orthogonal Validation: Western Blotting
Potential off-targets identified through proteomics should be validated using orthogonal methods.[6]
1. Cell Lysis and Protein Quantification:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells in RIPA buffer and quantify protein concentration.[5]
2. SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the potential off-target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
3. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).[5]
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of the PROTAC to its intended target and potential off-targets in a cellular context.[10]
1. Cell Treatment and Heating:
-
Treat cells with the PROTAC or vehicle control.[10]
-
Harvest cells, resuspend in PBS, and divide into aliquots.
-
Heat the aliquots at a range of temperatures for a set time (e.g., 3 minutes).[10]
2. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other methods.[10]
3. Data Analysis:
-
Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[10]
Conclusion: An Integrated Approach for Robust Validation
The validation of PROTAC specificity is a critical step in the development of safe and effective targeted protein degradation therapeutics. While traditional methods like Western blotting remain valuable for targeted validation, mass spectrometry-based proteomics offers an unparalleled depth of analysis, providing a global and unbiased view of a degrader's effects on the entire proteome.[5] By integrating global proteomics for unbiased off-target discovery with orthogonal validation techniques and target engagement assays, researchers can build a comprehensive and robust data package to confidently advance their PROTAC candidates through the drug development pipeline. This integrated approach, underpinned by rigorous experimental design and data analysis, is essential for unlocking the full therapeutic potential of PROTACs.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sapient.bio [sapient.bio]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In Vivo Performance of (S,R,S)-AHPC-C7-amine Dihydrochloride-Based PROTACs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,R,S)-AHPC-C7-amine dihydrochloride (B599025) serves as a crucial component in the synthesis of PROTACs aimed at degrading ERRα. These PROTACs offer a promising therapeutic strategy by hijacking the cell's ubiquitin-proteasome system to eliminate the target protein entirely, in contrast to traditional inhibitors that only block its function. Preclinical studies on similar VHL-based ERRα PROTACs have demonstrated significant tumor growth inhibition in xenograft models of breast cancer. This guide will delve into the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways to provide a clear understanding of the potential of this class of molecules.
Data Presentation: Performance of a Representative VHL-Based ERRα PROTAC
The following table summarizes the in vivo efficacy of a representative VHL-based ERRα PROTAC (Compound 6c from a study by Peng et al.), which shares a similar structural backbone and mechanism of action with PROTACs synthesized using the (S,R,S)-AHPC-C7-amine linker. This data is presented to offer a comparative baseline for expected performance.[1]
| Parameter | Vehicle Control | ERRα PROTAC (Compound 6c) | Alternative Therapy (Fulvestrant) |
| Xenograft Model | MCF-7 Human Breast Cancer | MCF-7 Human Breast Cancer | MCF-7 Human Breast Cancer |
| Dosing Regimen | Daily, Intraperitoneal | 50 mg/kg, Daily, Intraperitoneal | 50 mg/kg, Daily, Intraperitoneal |
| Tumor Growth Inhibition (%) | 0% | >80% (Day 21) | ~60-70% (Day 21) |
| ERRα Degradation in Tumor (%) | 0% | >90% (Western Blot) | Not Applicable (Inhibitor) |
| Body Weight Change | No significant change | No significant change | No significant change |
| Observed Toxicity | None | None | None |
Note: The data for the alternative therapy, Fulvestrant (a Selective Estrogen Receptor Degrader - SERD), is included for comparative purposes as it is a standard-of-care treatment for ER-positive breast cancer. It is important to note that ERRα and ERα are distinct targets, though their signaling pathways can be interconnected.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of in vivo studies. The following protocol outlines a typical experimental workflow for evaluating the efficacy of an (S,R,S)-AHPC-C7-amine dihydrochloride-based ERRα PROTAC in a xenograft model.
Cell Culture and Xenograft Implantation
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line), known to express ERRα.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Implantation: 5 x 10^6 MCF-7 cells are resuspended in 100 µL of a 1:1 mixture of Matrigel and serum-free media and subcutaneously injected into the flank of each mouse. To support the growth of these estrogen-dependent tumors, a 17β-estradiol pellet (0.72 mg, 60-day release) is implanted subcutaneously in the dorsal neck region one day prior to cell injection.[2][3][4]
Dosing and Monitoring
-
Tumor Growth Monitoring: Tumors are measured twice weekly using calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice/group).
-
PROTAC Formulation: The (S,R,S)-AHPC-C7-amine-based PROTAC is formulated in a vehicle suitable for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Dosing: Mice are treated with the PROTAC (e.g., 50 mg/kg) via intraperitoneal injection daily for 21 days. The control group receives the vehicle only.
-
Monitoring: Animal body weight and general health are monitored throughout the study.
Endpoint Analysis
-
Tumor Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Pharmacodynamic Analysis: A portion of the tumor tissue is snap-frozen in liquid nitrogen for subsequent Western blot analysis to determine the extent of ERRα degradation.
-
Histology: Another portion of the tumor is fixed in 10% neutral buffered formalin for immunohistochemical analysis.
-
Statistical Analysis: Tumor growth data is analyzed using appropriate statistical methods (e.g., two-way ANOVA) to determine the significance of the treatment effect.
Mandatory Visualizations
Signaling Pathway of ERRα in Cancer
Estrogen-Related Receptor α (ERRα) plays a pivotal role in regulating cellular metabolism, proliferation, and angiogenesis in cancer. Its transcriptional activity is often co-activated by PGC-1α. The signaling pathway is interconnected with other key oncogenic pathways such as the PI3K/AKT/mTOR and MAPK pathways.
Caption: ERRα signaling pathway in cancer.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the key steps in the in vivo validation of an this compound-based PROTAC in a xenograft model.
Caption: In vivo xenograft study workflow.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a VHL-based PROTAC, such as one synthesized with (S,R,S)-AHPC-C7-amine, in mediating the degradation of the target protein ERRα.
Caption: PROTAC-mediated protein degradation.
References
- 1. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 4. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-C7-amine dihydrochloride: A Comprehensive Guide
Key Safety and Hazard Information
Based on data from analogous compounds such as (S,R,S)-AHPC (monohydrochloride) and other amine hydrochlorides, (S,R,S)-AHPC-C7-amine dihydrochloride (B599025) should be handled as a potentially hazardous substance. The primary hazards are likely to include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.
The following table summarizes the key safety considerations based on available data for similar compounds.
| Hazard Category | Precautionary Statement |
| Acute Toxicity, Oral | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Eye Irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Experimental Protocols for Disposal
The proper disposal of (S,R,S)-AHPC-C7-amine dihydrochloride must be conducted in accordance with federal, state, and local regulations. The following protocols provide a step-by-step guide for its safe disposal in a laboratory setting.
Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure the following PPE is worn:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management: In the event of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before cleaning the spill.
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Waste Collection and Disposal of Unused Product: Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible wastes.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.
Disposal of Empty Containers: Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water or ethanol). Each rinse should use a volume of solvent equal to about 10% of the container's capacity.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Defacing: After triple rinsing, deface or remove the original label from the container.
-
Final Disposal: The decontaminated container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures and the accompanying workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies for any additional requirements.
References
Personal protective equipment for handling (S,R,S)-AHPC-C7-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of (S,R,S)-AHPC-C7-amine dihydrochloride (B599025). Given that this compound is a synthesized E3 ligase ligand-linker conjugate intended for research in areas like PROTAC development, it should be handled with care as a potentially potent pharmacological substance.[1] The following procedures are based on best practices for handling amine hydrochlorides and potent chemical compounds in a laboratory setting.
Pre-Handling Hazard Assessment
Before working with (S,R,S)-AHPC-C7-amine dihydrochloride, a thorough risk assessment is essential.[2] As with many amine salts and potent small molecules, potential hazards include:
-
Oral Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: May cause irritation or burns upon direct contact.
-
Respiratory Irritation: Inhalation of the powder may irritate the respiratory tract.
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and review any available safety data sheets (SDS) for similar compounds.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure.[3][4] Engineering controls, such as a chemical fume hood, should always be the primary line of defense, supplemented by the PPE outlined below.[5]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles | Must be chemical splash-proof and meet ANSI Z87.1 standards.[6] Protects against splashes and airborne powder. |
| Face Shield | Wear over safety goggles when there is a significant risk of splashing or when handling larger quantities.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for incidental contact.[4] For prolonged handling or immersion, consult a glove manufacturer's guide. |
| Double Gloving | Recommended when handling potent compounds to provide an extra layer of protection. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves, fully buttoned, is required to protect skin and personal clothing.[4] |
| Full-Body Protection | For large-scale operations or situations with a high risk of exposure, a disposable suit (e.g., Tyvek) may be necessary. | |
| Respiratory Protection | Respirator | Use is based on a risk assessment. A NIOSH-approved respirator (e.g., N95 for powders or one with organic vapor cartridges for solutions) may be required if engineering controls are insufficient or during spill cleanup.[2] |
Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Weighing:
-
Work Area: All handling of the solid compound must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Pre-Weighing: Before bringing the compound to the balance, prepare all necessary equipment, including spatulas, weigh paper/boats, and pre-labeled receiving containers.
-
Weighing: Carefully transfer the desired amount of the compound. Use gentle motions to avoid creating airborne dust.
-
Post-Weighing: Immediately and securely cap the stock container. Clean the spatula and the balance area with a solvent-dampened wipe (e.g., 70% ethanol) to decontaminate surfaces. Dispose of the wipe as hazardous waste.
B. Solution Preparation:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound inside the fume hood.
-
Mixing: Cap the container and mix by swirling, vortexing, or sonicating until fully dissolved. If heating is required, use a controlled heating block or water bath and ensure adequate ventilation.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container. Recommended storage conditions are typically at -20°C or -80°C to maintain stability.[7]
Emergency Procedures
Have an emergency plan in place before starting any work.[8] Ensure a spill kit and emergency eyewash/shower stations are accessible.
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Chemical Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[9]
-
Assess the Spill: Determine the size and nature of the spill. For minor spills of a known substance, trained lab personnel may proceed with cleanup. For large or unknown spills, evacuate and contact your institution's EHS.[10]
-
Containment: If safe to do so, prevent the spill from spreading by creating a barrier with absorbent material from a spill kit.[10]
-
Cleanup (for minor spills):
-
Wear appropriate PPE, including double gloves, goggles, a lab coat, and a respirator if the compound is a powder or volatile.[9]
-
Gently cover the spill with an absorbent material (for liquids) or a wet paper towel (for solids, to avoid dust).
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent or detergent solution, followed by a water rinse.
-
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[9]
Disposal Plan
Proper disposal is critical to ensure environmental and personal safety.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, pipette tips, gloves, and weigh boats, must be collected as hazardous chemical waste.[11] Do not mix with non-hazardous trash.
-
Waste Containers: Use a dedicated, clearly labeled, and leak-proof container (e.g., a high-density polyethylene (B3416737) bottle) for waste collection.[11] Keep the container sealed when not in use.
-
Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12][13] Contact your institution's EHS office to arrange for waste pickup.
Mandatory Visualization: Safe Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound in a research setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. cmu.edu [cmu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. westlab.com [westlab.com]
- 11. benchchem.com [benchchem.com]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
